Quazodine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
4015-32-1 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
4-ethyl-6,7-dimethoxyquinazoline |
InChI |
InChI=1S/C12H14N2O2/c1-4-9-8-5-11(15-2)12(16-3)6-10(8)14-7-13-9/h5-7H,4H2,1-3H3 |
InChI Key |
STAYVYIMUXVGBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC=NC2=CC(=C(C=C21)OC)OC |
Appearance |
Solid powder |
Other CAS No. |
4015-32-1 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MJ-1988 quazodine |
Origin of Product |
United States |
Foundational & Exploratory
Preliminary Investigation into Quazodine's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazodine, a quinazoline derivative, has been identified as a phosphodiesterase (PDE) inhibitor. This technical guide provides a comprehensive overview of the preliminary investigations into its biological activity. The primary mechanism of action for this compound is the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in significant cardiovascular and smooth muscle relaxant effects, including vasodilation and bronchodilation. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.
Core Biological Activity: Phosphodiesterase Inhibition
This compound's primary pharmacological effect stems from its ability to inhibit phosphodiesterase (PDE) enzymes. PDEs are responsible for the degradation of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound leads to an accumulation of cAMP, which in turn activates downstream signaling pathways responsible for a range of physiological responses.
Quantitative Data Summary
| Compound | Target Enzyme | Relative Potency | Observed Effects |
| This compound | Phosphodiesterase | Up to 18 times more potent than theophylline[1][2] | Smooth muscle relaxation, cardiovascular effects[1][2] |
| Theophylline | Phosphodiesterase | Reference compound | Bronchodilation, smooth muscle relaxation |
Note: The lack of specific IC50 values for various PDE isozymes limits a detailed quantitative comparison with other selective PDE inhibitors. Further research is required to fully characterize this compound's inhibitory profile.
Key Biological Effects
The inhibition of phosphodiesterase and subsequent increase in intracellular cAMP by this compound manifest in two primary biological effects: cardiovascular modulation and smooth muscle relaxation.
Cardiovascular Effects
In preclinical studies, this compound has demonstrated significant effects on the cardiovascular system.
-
Increased Myocardial Contractility and Blood Flow: Studies in anesthetized cats have shown that this compound increases myocardial contractility and local myocardial blood flow.[3]
-
Vasodilation: The compound induces peripheral vasodilation, contributing to its effects on blood pressure.
Smooth Muscle Relaxation
This compound exhibits a broad smooth muscle relaxant activity, suggesting its potential as both a vasodilator and a bronchodilator.
-
General Smooth Muscle Relaxation: In vitro studies on isolated tissues, such as the rabbit duodenum, have demonstrated that this compound effectively relaxes smooth muscle.[1][2] This effect is consistent with the known actions of phosphodiesterase inhibitors.
Signaling Pathway
The biological effects of this compound are mediated through the cyclic AMP (cAMP) signaling pathway.
Experimental Protocols
The following are generalized protocols based on standard methodologies used to investigate the biological activities of phosphodiesterase inhibitors like this compound.
In Vitro Phosphodiesterase Inhibition Assay
This assay is used to determine the inhibitory activity of a compound on phosphodiesterase enzymes.
Objective: To quantify the in vitro potency of this compound in inhibiting phosphodiesterase activity.
Materials:
-
Purified phosphodiesterase enzyme (specific isozymes can be used for selectivity profiling)
-
Cyclic AMP (cAMP) or cyclic GMP (cGMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer)
-
This compound (test compound)
-
Reference PDE inhibitor (e.g., theophylline, IBMX)
-
Detection reagents (e.g., malachite green for phosphate detection, or commercially available kits)
-
96-well microplates
-
Incubator
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and the reference inhibitor in the assay buffer.
-
In a 96-well plate, add the phosphodiesterase enzyme to each well.
-
Add the different concentrations of this compound or the reference inhibitor to the respective wells. Include a control group with no inhibitor.
-
Initiate the enzymatic reaction by adding the cAMP or cGMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Stop the reaction using a suitable stop solution.
-
Add the detection reagent to quantify the amount of remaining substrate or the product formed (AMP or GMP).
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Isolated Smooth Muscle Relaxation Assay (Rabbit Duodenum)
This ex vivo assay assesses the relaxant effect of a compound on smooth muscle tissue.
Objective: To evaluate the smooth muscle relaxant properties of this compound.
Materials:
-
Rabbit duodenum tissue
-
Organ bath system with a transducer to measure isometric tension
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Carbaminocholine (Carbachol) or other contractile agents
-
This compound (test compound)
-
Gas mixture (95% O2, 5% CO2)
Procedure:
-
Isolate a segment of the rabbit duodenum and mount it in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with the gas mixture.
-
Allow the tissue to equilibrate under a resting tension until stable spontaneous contractions are observed.
-
Induce a sustained contraction of the tissue by adding a contractile agent like Carbachol to the organ bath.
-
Once the contraction has stabilized, add increasing concentrations of this compound to the bath in a cumulative manner.
-
Record the changes in muscle tension after each addition of this compound.
-
Calculate the percentage of relaxation induced by each concentration of this compound relative to the maximal contraction induced by the contractile agent.
-
Plot a concentration-response curve and determine the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
In Vivo Cardiovascular Effects in Anesthetized Cats
This in vivo model is used to assess the hemodynamic effects of a compound.
Objective: To investigate the in vivo cardiovascular effects of this compound.
Materials:
-
Adult cats
-
Anesthetic agent (e.g., pentobarbital sodium)
-
Surgical instruments for catheterization
-
Pressure transducers to measure blood pressure and ventricular pressure
-
Flow probe to measure cardiac output and myocardial blood flow
-
Electrocardiogram (ECG) recorder
-
Infusion pump
-
This compound solution for intravenous administration
Procedure:
-
Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment.
-
Surgically insert catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Place a catheter in the left ventricle to measure left ventricular pressure and calculate its first derivative (dP/dt) as an index of myocardial contractility.
-
Position a flow probe around the ascending aorta to measure cardiac output. A probe can also be placed on a coronary artery to measure myocardial blood flow.
-
Record baseline hemodynamic parameters, including heart rate, arterial blood pressure, left ventricular pressure, dP/dt, cardiac output, and myocardial blood flow.
-
Administer this compound intravenously, either as a bolus injection or a continuous infusion, at different dose levels.
-
Continuously monitor and record all hemodynamic parameters during and after the administration of this compound.
-
Analyze the data to determine the dose-dependent effects of this compound on cardiovascular function.
Experimental Workflow
The preliminary investigation of a compound like this compound typically follows a structured workflow.
Conclusion
The preliminary biological investigation of this compound indicates that it is a potent phosphodiesterase inhibitor with significant cardiovascular and smooth muscle relaxant properties. Its mechanism of action is centered on the elevation of intracellular cAMP levels. While early studies demonstrate its potential, a more detailed characterization, including the determination of its IC50 values against a panel of PDE isozymes and a thorough toxicological evaluation, is necessary to fully assess its therapeutic potential and safety profile for any future drug development endeavors.
References
Quazodine's Effects on Smooth Muscle Tissue: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazodine (MJ-1988), a 6,7-dimethoxy-4-ethyl-quinazoline derivative, exhibits significant relaxant effects on a wide range of smooth muscle tissues. This technical guide provides an in-depth analysis of the pharmacological actions of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The primary mechanism underlying this compound's smooth muscle relaxant properties is the inhibition of phosphodiesterase (PDE), leading to an accumulation of cyclic adenosine monophosphate (cAMP) and subsequent downstream signaling events that promote relaxation. This document summarizes the key quantitative data from seminal studies, details the experimental methodologies, and provides visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Smooth muscle contractility is a fundamental physiological process, and its modulation is a key target for therapeutic intervention in a variety of disorders, including hypertension, asthma, and gastrointestinal motility disorders. This compound has been identified as a potent smooth muscle relaxant.[1][2][3] This guide serves as a comprehensive resource for researchers and drug development professionals, offering a detailed examination of this compound's effects on vascular and extravascular smooth muscle.
Mechanism of Action: Phosphodiesterase Inhibition
The principal mechanism by which this compound induces smooth muscle relaxation is through the inhibition of cyclic nucleotide phosphodiesterase (PDE).[1][2] PDEs are enzymes that hydrolyze cyclic nucleotides, such as cAMP and cyclic guanosine monophosphate (cGMP), thereby terminating their signaling roles. By inhibiting PDE, this compound leads to an intracellular accumulation of cAMP.[1][2]
The elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates several downstream targets that collectively reduce intracellular calcium concentrations and decrease the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation. This activity is qualitatively similar to that of theophylline, another known PDE inhibitor, though this compound has been demonstrated to be significantly more potent.[1][2]
Signaling Pathway of this compound-Induced Smooth Muscle Relaxation
Caption: this compound's mechanism of action in smooth muscle cells.
Quantitative Data on Smooth Muscle Relaxation
The relaxant effects of this compound have been quantified in various isolated smooth muscle preparations. The following tables summarize the key findings from the seminal study by Parratt and Winslow (1971).
Table 1: Comparative Potency of this compound and Theophylline on Rabbit Duodenum
| Compound | Concentration for 50% Inhibition of Spontaneous Activity (μg/ml) | Relative Potency (Theophylline = 1) |
| This compound | 0.8 ± 0.1 | 18.1 |
| Theophylline | 14.5 ± 2.3 | 1.0 |
Data are presented as mean ± S.E.M.
Table 2: Antagonism of Various Contractile Agents by this compound in Different Smooth Muscle Tissues
| Tissue | Contractile Agent | This compound Concentration (μg/ml) producing ~50% inhibition |
| Rabbit Aorta | Noradrenaline (0.1 μg/ml) | 10 |
| Rat Uterus | Acetylcholine (0.05 μg/ml) | 5 |
| Guinea-pig Ileum | Histamine (0.02 μg/ml) | 2 |
| Guinea-pig Tracheal Chain | Acetylcholine (1 μg/ml) | 5 |
Experimental Protocols
The following protocols are based on the methodologies described in the key literature for studying the effects of this compound on isolated smooth muscle tissues.
Isolated Tissue Bath Preparation
This protocol describes the general procedure for setting up an isolated tissue bath to measure isometric contractions of smooth muscle strips.
Materials:
-
Isolated smooth muscle tissue (e.g., rabbit duodenum, aorta)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
-
Organ bath with aeration (95% O2, 5% CO2) and temperature control (37°C)
-
Isometric force transducer
-
Data acquisition system
-
This compound and other pharmacological agents
Procedure:
-
Tissue Dissection: The desired smooth muscle tissue is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.
-
Tissue Mounting: A strip of the tissue (e.g., 2 cm length of rabbit duodenum) is suspended vertically in the organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2. One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer.
-
Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, the bathing solution is changed every 15-20 minutes.
-
Viability Test: The viability of the tissue is assessed by inducing a contraction with a known agent (e.g., a submaximal concentration of acetylcholine or noradrenaline).
-
Drug Administration: Once a stable baseline is achieved, this compound or other test compounds are added to the organ bath in a cumulative or non-cumulative manner to obtain concentration-response curves.
-
Data Recording: Changes in isometric tension are recorded continuously using the data acquisition system.
Experimental Workflow for Assessing Smooth Muscle Relaxation
Caption: Workflow for isolated tissue bath experiments.
Discussion
The experimental protocols outlined provide a robust framework for further investigation into the pharmacological profile of this compound and other potential smooth muscle relaxants. Future research could focus on identifying the specific PDE isozymes inhibited by this compound, which would provide a more nuanced understanding of its tissue selectivity and potential side-effect profile.
Conclusion
This compound is a powerful smooth muscle relaxant with a clear mechanism of action centered on the inhibition of phosphodiesterase. This guide has provided a detailed overview of its effects, including quantitative data and experimental methodologies, to aid researchers and drug development professionals in their understanding and further exploration of this compound. The provided diagrams offer a clear visualization of the signaling pathways and experimental procedures, serving as a valuable resource for laboratory work and theoretical understanding.
References
- 1. Actions of this compound (MJ1988) on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound (MJ 1988) on contractions of the isolated hemidiaphragm of the rat and the biventer cervicis muscle of the chick - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Quazodine: A Technical Whitepaper on its Potential as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazodine (6,7-dimethoxy-4-ethylquinazoline), also known as MJ-1988, has been identified as a phosphodiesterase (PDE) inhibitor. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action as a potential therapeutic agent targeting the phosphodiesterase enzyme family. While early research highlights its cardiovascular effects consistent with PDE inhibition, specific quantitative data on its inhibitory profile against various PDE isoforms remains limited in publicly accessible literature. This guide summarizes the available information, outlines general experimental protocols for assessing PDE inhibition, and presents conceptual signaling pathways and workflows relevant to the study of this compound.
Introduction
Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The regulation of these second messengers is vital for a myriad of physiological processes, including cardiovascular function, inflammation, and neuronal signaling. Inhibition of specific PDE isoforms has led to the development of successful therapeutics for a range of conditions. This compound has been investigated for its pharmacological effects, which are suggestive of a mechanism involving the modulation of cyclic nucleotide levels through PDE inhibition.
Mechanism of Action: Phosphodiesterase Inhibition
The primary proposed mechanism of action for this compound is the inhibition of phosphodiesterase enzymes. By inhibiting PDE activity, this compound is expected to prevent the degradation of cAMP and/or cGMP, leading to an accumulation of these second messengers within the cell. This elevation in cyclic nucleotide levels can then activate downstream signaling cascades, resulting in various physiological responses.
The cardiovascular effects of this compound, such as increased myocardial contractility and peripheral vasodilation, are consistent with the known consequences of increased intracellular cAMP in cardiac and smooth muscle cells.[1]
Signaling Pathway of a Generic PDE Inhibitor
The following diagram illustrates the general signaling pathway affected by a phosphodiesterase inhibitor like this compound.
Quantitative Data on PDE Inhibition
A comprehensive search of the scientific literature did not yield specific quantitative data (e.g., IC50 or Ki values) for the inhibition of various phosphodiesterase isoforms by this compound. Such data is essential for determining the potency and selectivity profile of the compound. The table below is provided as a template for organizing such data once it becomes available through future research.
| PDE Isoform | Substrate | This compound IC50/Ki | Reference Compound IC50/Ki | Assay Conditions | Reference |
| PDE1 | cAMP/cGMP | Data not available | |||
| PDE2 | cAMP/cGMP | Data not available | |||
| PDE3 | cAMP | Data not available | |||
| PDE4 | cAMP | Data not available | |||
| PDE5 | cGMP | Data not available | |||
| ... | ... | Data not available |
Experimental Protocols
The following sections describe general methodologies for determining the phosphodiesterase inhibitory activity of a compound like this compound. These protocols are based on established techniques in the field.
In Vitro Phosphodiesterase Activity Assay (General Protocol)
This protocol outlines a common method for measuring the inhibitory effect of a compound on the activity of a specific PDE isoform. The choice of a radiometric, colorimetric, or luminescence-based assay will depend on the available resources and desired throughput.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against one or more PDE isoforms.
Materials:
-
Purified recombinant human PDE isoforms
-
[³H]-cAMP or [³H]-cGMP (for radioassay)
-
Unlabeled cAMP or cGMP
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
-
Alternatively, a commercial non-radiometric PDE assay kit (e.g., fluorescence polarization, luminescence)
-
Assay buffer (e.g., Tris-HCl with MgCl₂)
-
This compound stock solution (in DMSO)
-
Microplates (96- or 384-well)
Workflow for a Radiometric PDE Assay:
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer containing a low concentration of DMSO.
-
Dilute the PDE enzyme to the desired concentration in assay buffer.
-
Prepare the substrate solution containing a mixture of unlabeled and [³H]-labeled cAMP or cGMP.
-
-
Enzyme Reaction:
-
In a microplate, add the PDE enzyme solution to wells containing the different concentrations of this compound or vehicle control.
-
Pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 30°C or 37°C for a specific time, ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Product Conversion:
-
Terminate the reaction, typically by boiling the plate for a few minutes.
-
Cool the plate on ice.
-
Add snake venom nucleotidase to each well to convert the resulting [³H]-5'-AMP or [³H]-5'-GMP to [³H]-adenosine or [³H]-guanosine.
-
Incubate as required by the nucleotidase manufacturer's instructions.
-
-
Separation and Detection:
-
Apply the reaction mixture to an anion-exchange resin column or slurry.
-
The unreacted, negatively charged [³H]-cAMP/cGMP and [³H]-5'-AMP/GMP will bind to the resin, while the uncharged [³H]-adenosine/guanosine will pass through.
-
Elute the [³H]-adenosine/guanosine and collect the eluate in scintillation vials.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
This compound has been identified as a phosphodiesterase inhibitor with demonstrated cardiovascular effects in preclinical models. However, a detailed characterization of its inhibitory potency and selectivity against the various PDE isoforms is currently lacking in the public domain. To fully assess the therapeutic potential of this compound, further research is required to:
-
Determine the IC50 or Ki values of this compound against a comprehensive panel of PDE isoforms.
-
Elucidate the specific signaling pathways modulated by this compound in different cell types.
-
Conduct further preclinical studies to evaluate its efficacy and safety in relevant disease models.
The experimental protocols and conceptual frameworks provided in this whitepaper offer a foundation for researchers to undertake these critical next steps in the investigation of this compound as a potential phosphodiesterase inhibitor.
References
The Structure-Activity Relationship of Quazodine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quazodine (4-ethyl-6,7-dimethoxyquinazoline), a quinazoline derivative, has been investigated for its pharmacological effects, notably as a bronchodilator and cardiovascular agent. This technical guide explores the structure-activity relationship (SAR) of this compound, delving into its core chemical structure, probable mechanism of action through phosphodiesterase (PDE) inhibition, and the influence of its structural features on its biological activity. While comprehensive quantitative SAR data for a series of direct this compound analogs is not extensively available in public literature, this document synthesizes existing data for this compound and related quinazoline derivatives to provide a detailed understanding of its SAR. This guide includes a summary of available quantitative data, detailed experimental protocols from relevant studies, and visualizations of key pathways and workflows to support further research and development.
Introduction to this compound
This compound, also known by its developmental code MJ-1988, is a synthetic compound characterized by a 4-ethyl-6,7-dimethoxyquinazoline core. The quinazoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, antihypertensive, and anti-inflammatory properties. This compound has been primarily studied for its effects on smooth muscle relaxation, leading to its classification as a bronchodilator, and for its impact on the cardiovascular system.
Core Structure and General Synthesis
The foundational structure of this compound is the quinazoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrimidine ring. In this compound, this core is substituted with a 4-ethyl group and 6,7-dimethoxy groups.
The synthesis of quinazoline derivatives can be achieved through various established methods. A common approach involves the reaction of an appropriately substituted 2-aminobenzonitrile with a Grignard reagent or the cyclization of N-acylanthranilamides. The synthesis of this compound specifically would involve precursors that introduce the ethyl group at the 4-position and the methoxy groups at the 6 and 7 positions of the quinazoline core.
Proposed Mechanism of Action: Phosphodiesterase Inhibition
The pharmacological effects of this compound are believed to be mediated through the inhibition of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby regulating the intracellular levels of these second messengers. By inhibiting PDEs, this compound likely increases intracellular cAMP and/or cGMP concentrations, leading to the activation of downstream signaling pathways.
Signaling Pathway of Bronchodilation
Increased intracellular cAMP in airway smooth muscle cells activates Protein Kinase A (PKA), which in turn phosphorylates several target proteins. This cascade of events leads to a decrease in intracellular calcium levels and the sequestration of calcium into the sarcoplasmic reticulum, resulting in smooth muscle relaxation and bronchodilation.
Structure-Activity Relationship of this compound
-
The Quinazoline Core: This bicyclic system serves as the fundamental scaffold for interaction with the active site of PDE enzymes.
-
The 6,7-Dimethoxy Groups: These electron-donating groups on the benzene portion of the quinazoline ring are common in many biologically active quinazolines, including the antihypertensive agent prazosin. They are thought to enhance binding affinity and selectivity for specific PDE subtypes.
-
The 4-Ethyl Group: The nature of the substituent at the 4-position of the quinazoline ring is critical for activity and selectivity. The ethyl group in this compound likely contributes to the optimal hydrophobic and steric interactions within the active site of the target PDE(s). Modifications at this position would be a key area for further SAR exploration.
Quantitative Pharmacological Data for this compound
The following tables summarize the available quantitative data from in vivo and in vitro studies on this compound (MJ-1988).
| In Vivo Cardiovascular Effects of this compound in Anesthetized Cats [1] | |
| Dose | Observed Effects |
| 0.25 and 0.5 (mg/kg)/min (10 min infusion) | - Decreased diastolic blood pressure, peripheral vascular resistance, systolic ejection time, and left ventricular end-diastolic pressure.- Markedly increased heart rate, cardiac effort, output, external work, and left ventricular dP/dt.- Increased local myocardial blood flow by 70-540%. |
| 1.0 (mg/kg)/min | - More marked hypotensive effect with significant reduction in systolic pressure.- Less effect on left ventricular dP/dt and cardiac effort.- Slightly reduced calculated external cardiac work. |
| In Vitro Effects of this compound on Isolated Muscle Preparations [2] | |
| Preparation | Observed Effects |
| Rat Hemidiaphragm | - Enhanced maximal twitches and contractural responses to acetylcholine and carbachol. |
| Chick Biventer Cervicis Muscle | - Enhanced maximal twitches and contractural responses to acetylcholine and carbachol.- Enhanced the neuromuscular blocking activity of tubocurarine. |
Experimental Protocols
The following are detailed methodologies from key experiments cited in the literature for this compound and related compounds.
In Vivo Cardiovascular and Hemodynamic Studies in Cats[1]
-
Animal Model: Cats anesthetized with sodium pentobarbitone.
-
Drug Administration: this compound (MJ-1988) was administered via intravenous infusion at doses of 0.25, 0.5, and 1.0 (mg/kg)/min.
-
Hemodynamic Measurements:
-
Blood pressure (systolic and diastolic) was measured.
-
Heart rate was recorded.
-
Left ventricular dP/dt (an index of myocardial contractility) was measured.
-
Cardiac output and peripheral vascular resistance were calculated.
-
Myocardial blood flow was assessed using an implanted heated thermocouple recorder.
-
-
Data Analysis: Changes in hemodynamic parameters were recorded and analyzed to determine the dose-dependent effects of this compound.
In Vitro Muscle Contraction Studies[2]
-
Preparations: Isolated rat hemidiaphragm and chick biventer cervicis muscle.
-
Experimental Setup: The muscle preparations were mounted in an organ bath containing a suitable physiological salt solution, maintained at a constant temperature and aerated.
-
Measurements: Muscle contractions were recorded isometrically using a force transducer.
-
Procedure:
-
The preparations were allowed to equilibrate.
-
Maximal twitches were elicited by electrical stimulation.
-
Contractural responses were induced by the addition of acetylcholine or carbachol.
-
This compound or theophylline was added to the bath at various concentrations to observe their effects on twitch height and agonist-induced contractures.
-
The influence of calcium ion concentration in the bathing solution on the drug's effects was also investigated.
-
General Protocol for In Vitro Phosphodiesterase Inhibition Assay
The following is a general protocol for determining the inhibitory activity of a compound against PDE enzymes, which would be applicable for the further characterization of this compound.
-
Materials: Recombinant human PDE enzymes, cyclic nucleotides (cAMP or cGMP), test compound (this compound), and a detection system (e.g., a commercially available PDE-Glo™ assay kit).
-
Procedure:
-
A fixed amount of a specific PDE enzyme is incubated with varying concentrations of the test compound.
-
The enzymatic reaction is initiated by the addition of a specific concentration of cAMP or cGMP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is terminated.
-
The amount of remaining substrate or the product formed is quantified using a suitable detection method (e.g., luminescence, fluorescence, or chromatography).
-
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its pharmacological effects, including bronchodilation, through the inhibition of phosphodiesterases, leading to an increase in intracellular cAMP. The 4-ethyl and 6,7-dimethoxy substituents on the quinazoline core are likely key determinants of its activity.
To further elucidate the structure-activity relationship of this compound, the following future research is recommended:
-
Synthesis of Analogs: A focused library of this compound analogs should be synthesized, with systematic modifications at the 4- and 6,7-positions of the quinazoline ring.
-
Quantitative SAR Studies: The synthesized analogs should be screened against a panel of PDE subtypes to determine their IC50 values and establish a quantitative SAR.
-
In Vivo Efficacy Studies: Promising analogs with high potency and selectivity should be evaluated in animal models of asthma and other respiratory diseases to assess their in vivo efficacy and therapeutic potential.
By undertaking these studies, a more complete understanding of the SAR of this compound can be achieved, paving the way for the design and development of novel and improved PDE inhibitors for the treatment of respiratory and other diseases.
References
- 1. Cardiovascular pharmacology of this compound (MJ-1988), with particular reference to effects of myocardial blood flow and metabolic heat production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound (MJ 1988) on contractions of the isolated hemidiaphragm of the rat and the biventer cervicis muscle of the chick - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Quazodine's Pharmacological Profile: A Technical Guide
Disclaimer: This technical guide summarizes the currently available foundational research on the pharmacological profile of Quazodine (6,7-dimethoxy-4-ethylquinazoline; MJ-1988). Publicly accessible data on this compound is limited, primarily stemming from studies conducted in the early 1970s. Consequently, this document extensively cites this early research and, where direct data is unavailable, draws inferences from the broader class of quinazoline derivatives. The information presented should be interpreted within this context, and further experimental validation is warranted.
Core Pharmacological Summary
This compound is a quinazoline derivative that has demonstrated significant cardiovascular effects in preclinical studies. The primary mechanism of action is suggested to be the inhibition of phosphodiesterase (PDE), leading to downstream effects on smooth and cardiac muscle.[1][2] Its pharmacological profile is characterized by vasodilation and increased myocardial contractility.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | 4-ethyl-6,7-dimethoxyquinazoline | PubChem |
| Molecular Formula | C₁₂H₁₄N₂O₂ | PubChem |
| Molecular Weight | 218.25 g/mol | PubChem |
| CAS Number | 4015-32-1 | PubChem |
Cardiovascular and Smooth Muscle Pharmacology
The principal in vivo research on this compound was conducted in anesthetized cats, investigating its effects on hemodynamics and myocardial function.
Quantitative In Vivo Cardiovascular Effects in Feline Models
| Parameter | Dose of this compound (intravenous infusion) | Observed Effect |
| Diastolic Blood Pressure | 0.25 and 0.5 (mg/kg)/min for 10 min | Decreased |
| Peripheral Vascular Resistance | 0.25 and 0.5 (mg/kg)/min for 10 min | Decreased |
| Heart Rate | 0.25 and 0.5 (mg/kg)/min for 10 min | Markedly Increased |
| Myocardial Contractility (Left Ventricular dP/dt) | 0.25 and 0.5 (mg/kg)/min for 10 min | Markedly Increased |
| Cardiac Output | 0.25 and 0.5 (mg/kg)/min for 10 min | Markedly Increased |
| Myocardial Blood Flow | All doses tested | Markedly Increased (70-540%) |
| Systolic Blood Pressure | 1.0 (mg/kg)/min | Significantly Reduced |
Data synthesized from Parratt & Winslow, 1971.
In Vitro Smooth Muscle Effects
Studies on isolated smooth muscle preparations revealed that this compound induces relaxation in a variety of tissues. This effect is not mediated by β-adrenoceptor stimulation or α-adrenoceptor blockade.[1][2] The relaxant effect was qualitatively similar to that of theophylline, a known non-selective phosphodiesterase inhibitor, and was up to 18 times more potent.[1][2] This observation strongly supports the hypothesis that phosphodiesterase inhibition is a primary mechanism of action for this compound.[1][2]
Proposed Mechanism of Action: Phosphodiesterase Inhibition
The available evidence strongly suggests that this compound's pharmacological effects are mediated through the inhibition of phosphodiesterase enzymes.
Signaling Pathway
Caption: Proposed signaling pathway of this compound via phosphodiesterase inhibition.
By inhibiting PDE, this compound prevents the degradation of cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). In smooth muscle cells, this cascade results in relaxation and vasodilation. In cardiac muscle, it enhances calcium influx and cycling, leading to increased contractility.
Experimental Protocols
Detailed experimental protocols for the foundational studies on this compound are not fully available in the public domain. The following is a summary based on the published abstracts.
In Vivo Cardiovascular Assessment in Anesthetized Cats
-
Animal Model: Cats anesthetized with sodium pentobarbitone.
-
Drug Administration: Intravenous infusions of this compound at doses of 0.25, 0.5, and 1.0 (mg/kg)/min.
-
Hemodynamic Monitoring:
-
Measurement of diastolic and systolic blood pressure.
-
Calculation of peripheral vascular resistance.
-
Recording of heart rate.
-
Assessment of left ventricular dP/dt as an index of myocardial contractility.
-
Measurement of cardiac output.
-
-
Myocardial Blood Flow: Measured using an implanted myocardial heated thermocouple recorder.
-
Pharmacological Challenge: The effects of this compound were assessed after the administration of the β-adrenoceptor blocking agent alprenolol to investigate the involvement of β-adrenergic pathways.
Experimental Workflow
References
Methodological & Application
Application Notes and Protocols: Synthesis and Characterization of Quazodine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and characterization of Quazodine (also known as MJ-1988), a 4-ethyl-6,7-dimethoxyquinazoline. Due to the limited availability of a complete, published synthesis and characterization dataset for this compound, this document combines information on its known precursors and general analytical techniques applicable to quinazoline derivatives.
Synthesis of this compound
The synthesis of this compound can be conceptualized as a two-step process, starting from the commercially available 4,5-dimethoxy-2-aminobenzoic acid. The general strategy involves the formation of the quinazolinone ring system, followed by chlorination and subsequent nucleophilic substitution to introduce the ethyl group at the 4-position.
Synthetic Scheme
A plausible synthetic route is outlined below. This is a representative method based on the established chemistry of quinazoline synthesis.
Caption: A proposed three-step synthesis workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
-
To a solution of 4,5-dimethoxy-2-aminobenzoic acid (1 equivalent) in absolute ethanol, add formamidine acetate (2 equivalents).
-
Heat the reaction mixture to reflux and stir for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
To the residue, add a saturated solution of sodium bicarbonate to adjust the pH to 7-8.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 6,7-dimethoxyquinazolin-4(3H)-one.
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
-
Suspend 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and carefully quench by pouring it into ice-water.
-
Neutralize with a dilute solution of ammonium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6,7-dimethoxyquinazoline.
Step 3: Synthesis of this compound (4-ethyl-6,7-dimethoxyquinazoline)
-
Dissolve 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of ethylmagnesium bromide in THF (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Quantitative Data (Representative)
| Parameter | Value |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Purity (Typical) | >98% (by HPLC) |
| Overall Yield (Theoretical) | 60-70% |
Characterization of this compound
A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and structure. The following are standard analytical methods that should be employed.
Spectroscopic Methods
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy groups, the ethyl group (a quartet and a triplet), and the quinazoline ring proton.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the number and types of carbon atoms in the molecule, including the aromatic carbons, the methoxy carbons, the ethyl carbons, and the carbons of the quinazoline ring.
Protocol for NMR Spectroscopy:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration values.
2.1.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Protocol for Mass Spectrometry (GC-MS):
-
Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
The NIST Mass Spectrometry Data Center reports the following major peaks for this compound: m/z 203 (Top Peak), 218 (2nd Highest), and 217 (3rd Highest).[1] The peak at m/z 218 corresponds to the molecular ion [M]⁺.
2.1.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the this compound molecule.
Protocol for IR Spectroscopy (KBr Pellet):
-
Mix a small amount of finely ground this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet.
-
Record the IR spectrum from 4000 to 400 cm⁻¹.
-
Expected characteristic peaks include C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the quinazoline ring, and C-O stretching of the methoxy groups.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of the synthesized this compound and for quantitative analysis.
Protocol for HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound (typically around 254 nm or the λmax).
-
Injection Volume: 10-20 µL.
-
Standard Preparation: Prepare a stock solution of a known concentration of this compound in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration within the linear range of the calibration curve.
-
Inject the standards and the sample, and determine the purity by calculating the area percentage of the main peak.
Summary of Characterization Data (Expected)
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to aromatic, methoxy, ethyl, and quinazoline protons. |
| ¹³C NMR | Signals for all 12 unique carbon atoms in the structure. |
| Mass Spec (GC-MS) | Molecular ion peak at m/z 218, with major fragments at m/z 203 and 217.[1] |
| IR Spectroscopy | Characteristic absorptions for C-H (aromatic & aliphatic), C=N, C=C, and C-O bonds. |
| HPLC | A single major peak indicating high purity (>98%). |
Mechanism of Action and Signaling Pathway
This compound has been identified as a phosphodiesterase (PDE) inhibitor.[2][3] PDEs are enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, this compound increases the intracellular levels of cAMP and/or cGMP, leading to downstream effects such as smooth muscle relaxation and vasodilation.[2][3]
Caption: this compound inhibits phosphodiesterase, increasing cAMP/cGMP levels.
References
Application Notes and Protocols for Quazodine in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazodine (also known as MJ-1988) is a quinazoline derivative identified as a phosphodiesterase (PDE) inhibitor. This class of compounds modulates intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in numerous physiological processes. As a PDE inhibitor, this compound exhibits a range of pharmacological effects, including bronchodilation, anti-inflammatory activity, and cardiovascular effects such as vasodilation and increased myocardial contractility.
These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound. The methodologies described are based on established principles for evaluating phosphodiesterase inhibitors and their downstream effects.
Data Presentation
The following tables summarize the expected quantitative data from in vitro assays with this compound. Please note that specific experimental values for this compound are not widely available in publicly accessible literature; therefore, these tables serve as templates for data organization.
Table 1: Phosphodiesterase Isoform Selectivity Profile of this compound
| PDE Isoform | IC50 (µM) |
| PDE1 | Data not available |
| PDE2 | Data not available |
| PDE3 | Data not available |
| PDE4 | Data not available |
| PDE5 | Data not available |
| Other isoforms | Data not available |
Table 2: Bronchodilator and Vasodilator Activity of this compound
| Assay | Tissue/Cell Type | Parameter | EC50 (µM) |
| Bronchodilation | Isolated Guinea Pig Trachea | Relaxation | ~1 µM (for similar compounds) |
| Vasodilation | Isolated Rat Aortic Rings | Relaxation | Data not available |
Table 3: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Parameter | IC50 (µM) |
| Cytokine Inhibition | RAW 264.7 Macrophages | TNF-α release | Data not available |
| Cytokine Inhibition | RAW 264.7 Macrophages | IL-6 release | Data not available |
Table 4: Cardiovascular Effects of this compound
| Assay | Cell/Tissue Type | Parameter | EC50 (µM) |
| Myocardial Contractility | Isolated Cardiac Myocytes | Increase in contraction amplitude | Data not available |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of this compound against various PDE isoforms.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-5)
-
cAMP or cGMP substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
3H-cAMP or 3H-cGMP (radiolabeled substrate)
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PDE enzyme, and the this compound dilution (or vehicle control).
-
Initiate the reaction by adding the substrate mixture containing both non-radiolabeled and radiolabeled cAMP or cGMP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
To separate the product (AMP or GMP) from the substrate (cAMP or cGMP), add a resin that specifically binds to the charged product.
-
After incubation and centrifugation, transfer the supernatant containing the unreacted substrate to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Bronchodilator Activity in Isolated Tracheal Rings
Objective: To evaluate the relaxant effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
Guinea pig
-
Krebs-Henseleit solution
-
Carbachol or histamine (contractile agents)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Humanely euthanize a guinea pig and dissect the trachea.
-
Cut the trachea into rings (2-3 mm in width).
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 1 g for at least 60 minutes.
-
Induce a sustained contraction with a contractile agent (e.g., 1 µM carbachol or 10 µM histamine).
-
Once the contraction has stabilized, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Calculate the EC50 value for the relaxant effect of this compound.
Anti-inflammatory Activity in RAW 264.7 Macrophages
Objective: To assess the ability of this compound to inhibit the release of pro-inflammatory cytokines from activated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
CO2 incubator
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response. Include a vehicle control group without LPS stimulation.
-
After incubation, collect the cell culture supernatant.
-
Measure the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound and determine the IC50 values.
Vasodilator Activity in Isolated Aortic Rings
Objective: To determine the vasodilatory effect of this compound on vascular smooth muscle.
Materials:
-
Rat
-
Krebs-Henseleit solution
-
Phenylephrine (contractile agent)
-
This compound
-
Organ bath system with isometric force transducers
-
Data acquisition system
Protocol:
-
Humanely euthanize a rat and dissect the thoracic aorta.
-
Cut the aorta into rings (2-3 mm in width).
-
Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate under a resting tension of 2 g for at least 60 minutes.
-
Induce a sustained contraction with phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add cumulative concentrations of this compound.
-
Record the changes in isometric tension.
-
Express the relaxation as a percentage of the phenylephrine-induced contraction.
-
Calculate the EC50 value for the vasodilatory effect of this compound.
Cardiac Myocyte Contractility Assay
Objective: To evaluate the inotropic effect of this compound on isolated cardiac myocytes.
Materials:
-
Adult rat or mouse ventricular myocytes
-
Tyrode's solution
-
This compound
-
IonOptix Myocyte Calcium and Contractility System (or similar)
-
Inverted microscope with a high-speed camera
-
Field stimulation electrodes
Protocol:
-
Isolate ventricular myocytes from a rodent heart using enzymatic digestion.
-
Plate the isolated myocytes in a laminin-coated chamber perfused with Tyrode's solution at 37°C.
-
Pace the myocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
-
Record baseline contractility parameters (e.g., sarcomere shortening, velocity of shortening and relengthening) using the IonOptix system.
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the changes in contractility parameters at each concentration.
-
Analyze the data to determine the effect of this compound on myocyte contractility and calculate the EC50 value for any observed inotropic effect.
Mandatory Visualizations
Caption: Signaling pathway of this compound as a phosphodiesterase inhibitor.
Caption: Experimental workflow for the isolated tracheal ring assay.
Caption: Experimental workflow for the anti-inflammatory cytokine release assay.
Application Notes and Protocols for Quetiapine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Quetiapine, an atypical antipsychotic, in various animal models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways to guide researchers in their study design and execution.
Mechanism of Action
Quetiapine's therapeutic effects are primarily attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2] Its "atypical" antipsychotic profile, characterized by a lower incidence of extrapyramidal side effects, is thought to be due to its rapid dissociation from D2 receptors.[1] Furthermore, its active metabolite, norquetiapine, exhibits high affinity for and antagonist activity at the norepinephrine transporter (NET), contributing to its antidepressant and anxiolytic effects.[3][4] Quetiapine and norquetiapine also act as partial agonists at 5-HT1A receptors, which is believed to further contribute to their therapeutic effects in mood disorders.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data for Quetiapine from various animal model studies.
Table 1: Effective Doses of Quetiapine in Rodent Models
| Animal Model | Species | Behavioral Test | Effective Dose Range (mg/kg) | Administration Route | Reference |
| Schizophrenia (MK-801 induced) | Mouse | Locomotor Activity | 10 | Intraperitoneal | [5] |
| Schizophrenia (PCP induced) | Mouse | Forced Swim Test | 20 - 80 | Oral | [6] |
| Schizophrenia (amphetamine induced) | Mouse | Swimming Normalization | Dose-dependent | Oral | [6] |
| Schizophrenia (isolation rearing) | Rat | Prepulse Inhibition | 2.0 - 5.0 | Not Specified | [7] |
| Schizophrenia (BLA lesion) | Rat | Prepulse Inhibition | 7.5 | Not Specified | [8] |
| Depression (CUMS) | Rat | Sucrose Preference, Forced Swim Test | 10 | Intraperitoneal | [9] |
| Anxiety/Depression | Rat/Mouse | Punished Responding, Forced Swim Test | Not Specified | Not Specified | [3][4] |
| Dependence/Reward | Mouse | Conditioned Place Preference | 120 | Intraperitoneal | [10] |
Table 2: Pharmacokinetic Parameters of Quetiapine in Rats
| Parameter | Value | Administration Route | Reference |
| Tmax (Time to maximum concentration) | 1 - 2 hours | Oral | [4] |
| Mean Terminal Half-life | ~7 hours | Oral | [4] |
| Protein Binding | ~83% | Not Applicable | [4] |
| Absolute Oral Bioavailability (Quetiapine) | 0.63% | Oral | [11] |
| Absolute Oral Bioavailability (Norquetiapine) | 15.6% | Oral | [11] |
Experimental Protocols
Schizophrenia-Like Behavior Model in Mice (MK-801 Induced)
This protocol, adapted from a study by an anonymous author, describes the induction of schizophrenia-like behaviors in mice using MK-801 and subsequent treatment with Quetiapine.[5]
Materials:
-
Male C57BL/6 mice
-
Quetiapine fumarate
-
MK-801 (dizocilpine)
-
Saline solution
-
Standard rodent chow and water
-
Animal cages
-
Locomotor activity chambers
-
Y-maze
-
Prepulse inhibition apparatus
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Drug Preparation: Dissolve Quetiapine fumarate and MK-801 in saline solution to the desired concentrations.
-
Treatment Groups: Divide mice into four groups: Control (saline), Quetiapine only, MK-801 only, and MK-801 + Quetiapine.
-
Drug Administration:
-
Behavioral Testing:
-
Day 29 (Locomotor Activity): Place individual mice in locomotor activity chambers and record their activity for 60 minutes.[5]
-
Day 30 (Y-Maze Test): Assess spatial working memory by placing mice in a Y-maze and recording arm entries.
-
Day 31 (Prepulse Inhibition Test): Measure sensorimotor gating using a prepulse inhibition apparatus.[5]
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the effects of Quetiapine on MK-801-induced behavioral changes.
Forced Swim Test in Rats (Porsolt's Test)
This protocol is a generalized procedure for the forced swim test, a common model to assess antidepressant efficacy.
Materials:
-
Male Wistar rats
-
Quetiapine fumarate
-
Saline solution
-
Cylindrical water tank (e.g., 40 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Towels
-
Video recording equipment (optional)
Procedure:
-
Animal Acclimation and Handling: Handle rats for several days before the test to reduce stress.
-
Drug Preparation: Dissolve Quetiapine fumarate in saline.
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth where the rat cannot touch the bottom (approximately 30 cm).
-
Gently place each rat into the water for 15 minutes.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Test Session (Day 2):
-
Administer Quetiapine or saline via the desired route (e.g., intraperitoneally) 30-60 minutes before the test.
-
Place the rat back into the water-filled cylinder for 5 minutes.
-
Record the duration of immobility during the 5-minute session. Immobility is defined as the state where the rat makes only the movements necessary to keep its head above water.
-
-
Data Analysis: Compare the immobility time between the treatment groups. A significant decrease in immobility time in the Quetiapine group compared to the control group suggests an antidepressant-like effect.
Prepulse Inhibition (PPI) Test in Rodents
This protocol provides a general outline for conducting the PPI test to assess sensorimotor gating.
Materials:
-
Rats or mice
-
Quetiapine fumarate
-
Saline solution
-
Acoustic startle response system with a startle chamber
-
Computer with software to control stimuli and record responses
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the session.
-
Drug Administration: Administer Quetiapine or saline at the appropriate time before testing, depending on the route of administration.
-
Habituation: Place the animal in the startle chamber and allow a 5-10 minute habituation period with background white noise (e.g., 65-70 dB).
-
Testing Session: The session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms) is presented to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB for 20 ms) precedes the startling pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present to measure baseline movement.
-
-
Data Recording: The startle response (amplitude of the animal's flinch) is measured for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the following formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Compare the %PPI between treatment groups. An increase in %PPI in the Quetiapine group compared to a deficit model (e.g., MK-801 treated) indicates a restoration of sensorimotor gating.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Simplified signaling pathway of Quetiapine and its active metabolite, Norquetiapine.
Caption: Experimental workflow for the MK-801 induced schizophrenia model in mice.
References
- 1. animal.research.wvu.edu [animal.research.wvu.edu]
- 2. mmpc.org [mmpc.org]
- 3. researchgate.net [researchgate.net]
- 4. psychiatrist.com [psychiatrist.com]
- 5. Quetiapine Attenuates Schizophrenia-Like Behaviors and Demyelination in a MK-801–Induced Mouse Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atypical antipsychotic effects of quetiapine fumarate in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Quetiapine produces a prolonged reversal of the sensorimotor gating-disruptive effects of basolateral amygdala lesions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic Quetiapine Administration Has a Therapeutic Effect on Anxiety and Depression‐Like Behavior in a Chronic Unpredictable Mild Stress (CUMS) Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quetiapine-Induced Place Preference in Mice: Possible Dopaminergic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Methodology for Testing Quazodine in Vascular Smooth Muscle Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quazodine (MJ-1988; 6,7-dimethoxy-4-ethyl-quinazoline) is a compound known to elicit relaxation in a variety of vascular and extravascular smooth muscle preparations.[1][2] Its primary mechanism of action is attributed to the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By inhibiting PDE, this compound leads to an accumulation of these cyclic nucleotides within smooth muscle cells, which in turn activates signaling pathways that promote relaxation and vasodilation.[3][4][5][6] This document provides detailed methodologies for testing the effects of this compound on vascular smooth muscle preparations, specifically focusing on isolated aortic rings. These protocols are designed to be a comprehensive resource for researchers investigating the pharmacological properties of this compound and similar vasoactive compounds.
Mechanism of Action: Signaling Pathway
The vasodilatory effect of this compound is initiated by its inhibition of phosphodiesterase. This leads to an increase in intracellular levels of cAMP and cGMP. Elevated cyclic nucleotide concentrations activate protein kinases (PKA and PKG), which then phosphorylate multiple downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile machinery to calcium, leading to smooth muscle relaxation and vasodilation.[4][6]
Caption: Signaling pathway of this compound-induced vasodilation.
Experimental Protocols
Preparation of Isolated Aortic Rings
This protocol describes the dissection and mounting of rat thoracic aorta for in vitro pharmacology studies.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Physiological Salt Solution (PSS), for composition see Table 1
-
Dissection microscope
-
Forceps and scissors
-
Organ bath system with isometric force transducers
-
95% O₂ / 5% CO₂ gas mixture
Procedure:
-
Euthanize the rat according to approved institutional animal care guidelines.
-
Immediately excise the thoracic aorta and place it in cold (4°C) PSS.
-
Under a dissection microscope, carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of approximately 3-5 mm in width.[7]
-
Mount the aortic rings in an organ bath containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.[7][8]
-
Connect one end of the ring to a stationary hook and the other to an isometric force transducer.
-
Apply a passive tension to the tissue and allow it to equilibrate for at least 60 minutes, washing the tissue with fresh PSS every 15-20 minutes.[7][8]
Assessment of Vasodilatory Effects of this compound
This experiment evaluates the ability of this compound to relax pre-contracted aortic rings.
Procedure:
-
After equilibration, induce a submaximal contraction of the aortic rings using a vasoconstrictor such as phenylephrine (PE, e.g., 1 µM) or KCl.[9][10]
-
Once a stable contraction plateau is reached, add this compound cumulatively in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁴ M).
-
Record the relaxation response at each concentration.
-
Calculate the relaxation as a percentage of the initial pre-contraction.
Investigation of the Role of Endothelium
This protocol determines whether the vasodilatory effect of this compound is dependent on the vascular endothelium.
Procedure:
-
Prepare two sets of aortic rings: one with intact endothelium and one with the endothelium mechanically removed by gently rubbing the intimal surface with a wire.
-
Confirm the absence of endothelium by the lack of relaxation in response to acetylcholine (e.g., 10⁻⁶ M) in phenylephrine-pre-contracted rings.
-
Perform the cumulative concentration-response curve for this compound as described in Protocol 2 in both endothelium-intact and endothelium-denuded rings.[10][11]
-
Compare the dose-response curves to determine if the presence of endothelium is necessary for this compound's effect.
Measurement of Cyclic Nucleotide Levels
This experiment quantifies the effect of this compound on intracellular cAMP and cGMP levels.
Materials:
-
Aortic rings prepared as in Protocol 1
-
This compound
-
Liquid nitrogen
-
Enzyme immunoassay (EIA) kits for cAMP and cGMP
Procedure:
-
Equilibrate aortic rings as described previously.
-
Incubate the rings with a specific concentration of this compound (e.g., a concentration that produces significant relaxation) for a defined period.
-
Rapidly freeze the tissues in liquid nitrogen.
-
Homogenize the frozen tissues and measure the intracellular concentrations of cAMP and cGMP using commercially available EIA kits according to the manufacturer's instructions.[10][11]
-
Compare the cyclic nucleotide levels in this compound-treated tissues to those in untreated control tissues.
Experimental Workflow Diagram
Caption: General experimental workflow for assessing this compound's vasorelaxant effects.
Data Presentation
Table 1: Composition of Physiological Salt Solution (PSS)
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl₂ | 2.5 |
| MgSO₄ | 1.2 |
| KH₂PO₄ | 1.2 |
| NaHCO₃ | 25.0 |
| Glucose | 11.0 |
The solution should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4.
Table 2: Hypothetical Vasorelaxant Effect of this compound on Phenylephrine-Pre-contracted Aortic Rings
| This compound Concentration (M) | % Relaxation (Endothelium-Intact) | % Relaxation (Endothelium-Denuded) |
| 10⁻⁹ | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 10⁻⁸ | 15.8 ± 2.5 | 14.9 ± 2.2 |
| 10⁻⁷ | 35.4 ± 4.1 | 33.7 ± 3.8 |
| 10⁻⁶ | 60.1 ± 5.3 | 58.9 ± 5.1 |
| 10⁻⁵ | 85.7 ± 3.9 | 84.2 ± 4.0 |
| 10⁻⁴ | 98.2 ± 1.5 | 97.5 ± 1.8 |
Data are presented as Mean ± SEM. This table is for illustrative purposes and actual results may vary.
Table 3: Hypothetical Effect of this compound on Cyclic Nucleotide Levels in Aortic Tissue
| Treatment | cGMP (pmol/mg protein) | cAMP (pmol/mg protein) |
| Control | 0.8 ± 0.2 | 5.5 ± 0.9 |
| This compound (10⁻⁵ M) | 9.5 ± 1.5 | 12.1 ± 2.3 |
*Data are presented as Mean ± SEM. p < 0.05 compared to control. This table is for illustrative purposes.
Logical Relationship Diagram: Endothelium-Dependency Test
Caption: Decision logic for determining endothelium dependency.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the in vitro characterization of this compound's effects on vascular smooth muscle. By following these detailed protocols, researchers can obtain reliable and reproducible data on its vasodilatory properties and underlying mechanisms of action. This information is crucial for the continued investigation of this compound and other phosphodiesterase inhibitors as potential therapeutic agents for cardiovascular diseases.
References
- 1. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of this compound (MJ1988) on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic nucleotides and regulation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting [linkinghub.elsevier.com]
- 11. Differential effects of the phosphodiesterase type 5 inhibitors sildenafil, vardenafil, and tadalafil in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quazodine in Extravascular Smooth Muscle Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Quazodine (formerly known as MJ-1988), a phosphodiesterase (PDE) inhibitor, in the study of extravascular smooth muscle physiology and pharmacology. The following sections detail its mechanism of action, key experimental data, and detailed protocols for its application in in vitro settings.
Introduction
This compound (6,7-dimethoxy-4-ethyl-quinazoline) is a potent smooth muscle relaxant.[1][2] Its primary mechanism of action is the inhibition of cyclic nucleotide phosphodiesterases (PDEs), enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and/or cGMP, which in turn activates signaling cascades that promote smooth muscle relaxation.[1] This property makes this compound a valuable tool for investigating the role of cyclic nucleotides in regulating the tone of various extravascular smooth muscles, including those in the respiratory, gastrointestinal, and urogenital tracts.
Mechanism of Action and Signaling Pathway
This compound exerts its relaxant effect on smooth muscle by inhibiting phosphodiesterase, leading to an increase in intracellular cyclic nucleotides. The generalized signaling pathway is as follows:
Quantitative Data on Extravascular Smooth Muscle Relaxation
This compound has been demonstrated to be a more potent relaxant of extravascular smooth muscle than the non-selective PDE inhibitor, theophylline.[2] The following table summarizes the relative potency of this compound in different isolated tissue preparations.
| Tissue Preparation | Agonist/Condition for Contraction | Relative Potency (this compound vs. Theophylline) | Reference |
| Rabbit Duodenum | Spontaneous Contraction | ~ 18 times more potent | [2] |
| Guinea-pig Ileum | Acetylcholine-induced | ~ 5 times more potent | [2] |
| Guinea-pig Trachea | Histamine-induced | ~ 10 times more potent | [2] |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on isolated extravascular smooth muscle preparations using an organ bath system.
General Organ Bath Setup and Tissue Preparation
This protocol describes a standard organ bath setup applicable to various smooth muscle tissues.
Materials:
-
Isolated organ bath system with thermoregulation and aeration
-
Isotonic transducer and data acquisition system
-
Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO, and then diluted in physiological salt solution)
-
Contractile agonists (e.g., acetylcholine, histamine, carbachol)
-
Animal tissue (e.g., guinea pig trachea, rabbit duodenum)
Procedure:
-
Tissue Dissection: Euthanize the animal according to approved ethical protocols. Carefully dissect the desired smooth muscle tissue (e.g., a segment of the trachea or duodenum) and place it in cold, aerated physiological salt solution.
-
Tissue Mounting: Prepare the tissue as appropriate for the specific muscle type (e.g., tracheal rings or longitudinal strips of the duodenum). Mount the tissue in the organ bath chamber, connecting one end to a fixed hook and the other to an isotonic force transducer.
-
Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig trachea). During this period, replace the physiological salt solution every 15-20 minutes.
-
Viability Check: After equilibration, induce a maximal contraction with a high concentration of a depolarizing agent (e.g., 60 mM KCl) to ensure tissue viability. Wash the tissue and allow it to return to baseline.
-
Experimentation: Proceed with specific experimental protocols as detailed below.
Protocol 1: Inhibition of Agonist-Induced Contraction in Guinea-Pig Trachea
This protocol is designed to determine the potency of this compound in relaxing pre-contracted airway smooth muscle.
Procedure:
-
Follow the General Organ Bath Setup and Tissue Preparation protocol (Section 4.1) using guinea-pig tracheal rings.
-
Induce a stable, submaximal contraction (approximately 50-70% of the maximal response) with a contractile agonist such as histamine (e.g., 1 µM) or carbachol (e.g., 0.1 µM).
-
Once the contraction has plateaued, add this compound in a cumulative manner to the organ bath, increasing the concentration in logarithmic steps (e.g., from 1 nM to 100 µM).
-
Record the relaxant response after each addition of this compound, allowing the tissue to reach a new steady state before the next addition.
-
Data Analysis: Express the relaxation at each this compound concentration as a percentage of the initial agonist-induced contraction. Plot the concentration-response curve and determine the IC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
Protocol 2: Antagonism of Spontaneous Contractions in Rabbit Duodenum
This protocol is suitable for investigating the effect of this compound on spontaneously contracting gastrointestinal smooth muscle.
Procedure:
-
Follow the General Organ Bath Setup and Tissue Preparation protocol (Section 4.1) using a longitudinal strip of rabbit duodenum.
-
Allow the tissue to develop stable, spontaneous rhythmic contractions.
-
Add this compound to the organ bath in a cumulative, logarithmic concentration-dependent manner (e.g., from 1 nM to 100 µM).
-
Record the changes in the amplitude and frequency of the spontaneous contractions after each addition of this compound.
-
Data Analysis: Quantify the reduction in the amplitude of spontaneous contractions as a percentage of the baseline amplitude. Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal inhibitory effect).
Data Interpretation and Considerations
-
Non-Competitive Antagonism: this compound has been shown to act as a non-competitive antagonist to several contractile substances.[2] This means that in the presence of this compound, the maximal response to an agonist may be depressed, and the dose-response curve may not be parallel to the control curve.
-
Solvent Control: It is crucial to run parallel experiments with the vehicle (solvent) used to dissolve this compound to ensure that the observed effects are not due to the solvent itself.
-
PDE Isoform Selectivity: While this compound is a known PDE inhibitor, its specific selectivity profile for different PDE isoenzymes (e.g., PDE1-11) is not well-documented in the readily available literature. Further studies may be required to elucidate its precise mechanism of action in different tissues.
Conclusion
This compound is a valuable pharmacological tool for studying the role of the cyclic nucleotide signaling pathway in the regulation of extravascular smooth muscle tone. Its potent relaxant effects, demonstrated across a variety of tissues, make it a useful compound for in vitro investigations into the mechanisms of smooth muscle relaxation and for the preclinical evaluation of novel therapeutic agents targeting phosphodiesterases. The protocols provided here offer a starting point for researchers to design and execute robust experiments to explore the multifaceted actions of this compound.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for Quetiapine Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a systematic approach to developing a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Quetiapine. Quetiapine, an atypical antipsychotic, requires accurate and precise quantification in various matrices for quality control and research purposes. This document provides a comprehensive protocol, from initial parameter selection to method optimization, ensuring reliable and reproducible results. The methodologies described are grounded in established chromatographic principles and data from existing literature.
Introduction
Quetiapine is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic efficacy is dependent on maintaining specific plasma concentrations, necessitating accurate analytical methods for its quantification in pharmaceutical formulations and biological samples. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds.[2][3] The development of a successful HPLC method involves a systematic optimization of various parameters to achieve the desired chromatographic performance.[2][4]
This document outlines a comprehensive approach to developing an HPLC method for Quetiapine analysis, focusing on a reversed-phase chromatographic strategy, which is widely applicable for compounds of varying hydrophobicity.[2]
Physicochemical Properties of Quetiapine
Understanding the physicochemical properties of Quetiapine is fundamental to developing an effective HPLC method.
| Property | Value | Reference |
| Chemical Formula | C21H25N3O2S | PubChem |
| Molecular Weight | 383.51 g/mol | PubChem |
| pKa | 3.3, 6.9 | DrugBank |
| logP | 2.9 | DrugBank |
| UV Absorption (λmax) | 248 nm, 207 nm | [5][6] |
| Water Solubility | Poor | [7] |
HPLC Method Development Workflow
The development of an HPLC method for Quetiapine analysis follows a logical progression of steps, from initial parameter selection to final method validation.
Caption: Workflow for HPLC method development for Quetiapine.
Experimental Protocols
Materials and Reagents
-
Quetiapine Fumarate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
Instrumentation
A standard HPLC system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector
Preparation of Solutions
-
Mobile Phase Preparation:
-
Buffer Preparation (e.g., pH 3.0): Dissolve an appropriate amount of potassium phosphate monobasic in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with orthophosphoric acid.
-
Mobile Phase: Prepare the mobile phase by mixing the buffer and acetonitrile in a defined ratio (e.g., 50:50, v/v). Degas the mobile phase by sonication or vacuum filtration.
-
-
Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of Quetiapine Fumarate reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase and make up the volume.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-20 µg/mL).
-
Chromatographic Conditions
The following table summarizes a typical starting point for the HPLC analysis of Quetiapine. Optimization of these parameters is crucial for achieving the desired separation.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30 °C) |
| Detection Wavelength | 248 nm |
| Run Time | 10 minutes |
Results and Discussion
Method Optimization
The key to a successful HPLC method is the systematic optimization of chromatographic parameters.
Caption: Key parameters influencing chromatographic separation.
-
Mobile Phase Composition: The ratio of organic solvent (acetonitrile or methanol) to aqueous buffer significantly impacts the retention time and resolution of Quetiapine. Increasing the organic content will decrease the retention time.
-
pH of the Mobile Phase: The pKa values of Quetiapine (3.3 and 6.9) indicate that its ionization state is pH-dependent. Adjusting the mobile phase pH can influence peak shape and retention. A pH around 3.0 is often a good starting point to ensure the analyte is in a single ionic form.
-
Column Chemistry: A C18 column is a common choice for the analysis of moderately nonpolar compounds like Quetiapine.
System Suitability
System suitability tests are essential to ensure the chromatographic system is performing adequately.[3] Typical system suitability parameters and their acceptance criteria are listed below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% (for replicate injections) |
| Resolution (Rs) | > 2.0 (between Quetiapine and any interfering peaks) |
Conclusion
The development of a robust and reliable HPLC method for the analysis of Quetiapine is achievable through a systematic approach to parameter selection and optimization. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to establish a suitable analytical method for their specific needs. Adherence to good chromatographic practices and thorough method validation are paramount for ensuring the accuracy and precision of the analytical results.
References
Application Notes and Protocols for Determining the Cell Viability of Cancer Cells Upon Quazodine Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for assessing the in vitro efficacy of Quazodine, a phosphodiesterase inhibitor, on cancer cell viability. The primary method detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3]
Introduction to this compound and Quinazoline Derivatives
This compound is a phosphodiesterase inhibitor belonging to the quinazoline class of compounds.[4] Quinazoline derivatives have garnered significant interest in cancer research due to their potential as anticancer agents.[5][6][7] Many compounds with a quinazoline scaffold have demonstrated cytotoxic and antiproliferative activities against a variety of cancer cell lines, often by targeting key signaling pathways involved in cell growth and survival, such as tyrosine kinases.[8] This protocol provides a framework for evaluating the specific effects of this compound on cancer cell viability.
Data Presentation: Efficacy of Related Quinazoline Derivatives
| Quinazoline Derivative | Cell Line | IC50 (µM) | Reference |
| Morpholine substituted quinazoline AK-3 | A549 (Lung Carcinoma) | 10.38 ± 0.27 | [9] |
| Morpholine substituted quinazoline AK-3 | MCF-7 (Breast Adenocarcinoma) | 6.44 ± 0.29 | [9] |
| Morpholine substituted quinazoline AK-10 | A549 (Lung Carcinoma) | 8.55 ± 0.67 | [9] |
| Morpholine substituted quinazoline AK-10 | MCF-7 (Breast Adenocarcinoma) | 3.15 ± 0.23 | [9] |
| Quinazolinone Schiff base 1 | MCF-7 (Breast Adenocarcinoma) | 6.246 | [5] |
| Quinazolinone Schiff base 2 | MCF-7 (Breast Adenocarcinoma) | 5.910 | [5] |
| Quinazoline derivative 20 | HepG2 (Hepatocellular Carcinoma) | 1.0 - 14.3 | [8] |
| Imidazolone-fused quinazolinone 44 | MCF-7 (Breast Adenocarcinoma) | (Threefold more potent than cisplatin) | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the steps for determining the effect of this compound on the viability of adherent cancer cells using the MTT assay.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.
-
-
This compound Treatment:
-
Prepare a series of dilutions of this compound in complete culture medium. It is recommended to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50 value.
-
After 24 hours of cell seeding, carefully remove the medium from each well.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a humidified incubator. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
Percentage Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value , which is the concentration of this compound that inhibits 50% of cell viability, from the dose-response curve.
Visualizations
Signaling Pathway of Phosphodiesterase Inhibition
Caption: this compound inhibits phosphodiesterase, increasing cAMP levels.
Experimental Workflow for MTT Assay
Caption: Workflow of the cell viability MTT assay.
Logical Relationship of Data Analysis
Caption: Data analysis flowchart for determining IC50.
References
- 1. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. igb.fraunhofer.de [igb.fraunhofer.de]
- 4. Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Assessment of Quazodine's Muscle Relaxant Efficacy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the skeletal muscle relaxant properties of Quazodine in preclinical in vivo models.
Introduction
This compound is a phosphodiesterase (PDE) inhibitor.[1][2] By inhibiting PDE, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation.[3] While its effects on smooth muscle are documented[1][2], its potential as a skeletal muscle relaxant is an area of active investigation. This document outlines key in vivo models and experimental protocols to assess the efficacy of this compound as a skeletal muscle relaxant.
Skeletal muscle relaxants are a diverse group of drugs used to treat conditions such as muscle spasms and spasticity.[4][5][6] In vivo models are crucial for determining the potential therapeutic efficacy and side-effect profile of novel compounds like this compound.
Proposed Signaling Pathway for this compound-Mediated Muscle Relaxation
The following diagram illustrates the hypothesized signaling pathway through which this compound, as a phosphodiesterase inhibitor, may induce muscle relaxation. Inhibition of phosphodiesterase leads to an accumulation of cyclic nucleotides (cAMP), which in turn activates protein kinase A (PKA). PKA can then phosphorylate various downstream targets that ultimately lead to a decrease in intracellular calcium concentration and subsequent muscle relaxation.
In Vivo Models for Assessing Muscle Relaxant Efficacy
Several well-established in vivo models are utilized to evaluate the muscle relaxant properties of test compounds. These include the rotarod test, inclined plane test, and grip strength test.
Experimental Protocols
The rotarod test is widely used to assess motor coordination and the muscle relaxant effects of drugs.
Principle: A mouse or rat is placed on a rotating rod. The time the animal is able to stay on the rod before falling is recorded. A decrease in this latency to fall is indicative of muscle relaxation or impaired motor coordination.
Protocol:
-
Animals: Male Swiss albino mice (20-25 g) are used.
-
Apparatus: A standard rotarod apparatus with a rotating rod (e.g., 3 cm diameter) is used. The speed of rotation is typically set at a constant speed (e.g., 20-25 rpm).
-
Acclimatization and Training: Animals are acclimatized to the laboratory conditions for at least one week. Prior to the experiment, mice are trained to stay on the rotating rod for a predetermined period (e.g., 2-5 minutes). Animals that fail to meet this criterion are excluded.
-
Drug Administration:
-
Group 1 (Control): Vehicle (e.g., saline or 0.5% carboxymethyl cellulose) administered intraperitoneally (i.p.).
-
Group 2 (Positive Control): Diazepam (1-5 mg/kg, i.p.) as a standard muscle relaxant.
-
Group 3-5 (Test Groups): this compound administered at various doses (e.g., 10, 25, 50 mg/kg, i.p.).
-
-
Testing: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the rotating rod. The latency to fall off the rod is recorded, with a cut-off time (e.g., 300 seconds).
-
Data Analysis: The mean latency to fall for each group is calculated. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the test groups to the control group.
References
- 1. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of this compound (MJ1988) on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Muscle relaxants | Pharmacology Education Project [pharmacologyeducation.org]
- 5. Muscle relaxant - Wikipedia [en.wikipedia.org]
- 6. medcentral.com [medcentral.com]
Troubleshooting & Optimization
Technical Support Center: Quazodine Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Quazodine (4-ethyl-6,7-dimethoxyquinazoline).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the quinazoline core of this compound?
A1: The quinazoline scaffold of this compound can be synthesized through several established methods, including the Niementowski and Bischler synthesis. The Niementowski synthesis involves the condensation of an anthranilic acid derivative with an amide, while the Bischler synthesis utilizes the cyclization of an N-acyl-2-aminobenzylamine.[1][2][3][4][5][6][7] More modern approaches may involve metal-catalyzed (e.g., Ruthenium-catalyzed) dehydrogenative coupling reactions.[8]
Q2: I am seeing a low yield in my this compound synthesis. What are the potential causes?
A2: Low yields in quinazoline synthesis can stem from several factors. Incomplete reaction is a common issue, which can be addressed by optimizing reaction time and temperature. The purity of starting materials is crucial; ensure your substituted anthranilic acid or aminobenzylamine and the corresponding acylating or cyclizing agents are of high purity. Side reactions, such as the formation of dimers or other byproducts, can also reduce the yield. Finally, inefficient purification can lead to loss of product.
Q3: What are the typical impurities I might encounter in my crude this compound product?
A3: Impurities can arise from unreacted starting materials, reagents, and side products. Common side products in quinazoline synthesis can include incompletely cyclized intermediates, over-alkylated products, or products from competing side reactions depending on the specific synthetic route. For instance, in syntheses involving a chlorination step, residual chlorinated intermediates may be present.[9] Analagous to related compounds like Quetiapine, impurities could also arise from starting materials and intermediates used in the synthesis.[10]
Q4: Which analytical techniques are recommended for assessing the purity of synthesized this compound?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) is a powerful tool for determining the percentage purity and detecting impurities.[11] Thin-Layer Chromatography (TLC) is useful for rapid, qualitative monitoring of reaction progress and assessing fraction purity during column chromatography. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are essential for structural confirmation and can also be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is used to confirm the molecular weight of the desired product and identify impurities.
Q5: What is the mechanism of action of this compound?
A5: this compound is known to be a phosphodiesterase (PDE) inhibitor.[12][13] By inhibiting PDE enzymes, this compound prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased intracellular cAMP levels.[8][11][14][15][16][17][18][19] This increase in cAMP in airway smooth muscle cells is responsible for its bronchodilator effects.[14][15][16]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Verify the quality and activity of all starting materials and catalysts. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some quinazoline syntheses require high temperatures to proceed efficiently. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary. | |
| Formation of Multiple Products (as seen on TLC/HPLC) | Competing side reactions. | Adjust the stoichiometry of reactants. Consider changing the solvent or catalyst to improve selectivity. |
| Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and monitor the effect on product distribution. | |
| Product is an insoluble tar or oil | "Oiling out" during crystallization. | This can happen if the product is impure or if the cooling rate is too fast. Try dissolving the oil in a larger volume of hot solvent and cooling slowly. If that fails, purification by column chromatography may be necessary before attempting recrystallization.[10] |
| Product is inherently a low-melting solid or an oil. | Purification should be performed using column chromatography. |
Purification Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Difficulty in Recrystallization (Product does not crystallize) | Inappropriate solvent system. | Perform a systematic solvent screen to find a suitable solvent or solvent mixture where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common recrystallization solvents include ethanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[10][20][21] |
| Solution is not saturated. | Reduce the volume of the solvent by evaporation to achieve saturation. | |
| Presence of impurities inhibiting crystallization. | Attempt to purify the crude product by column chromatography first to remove impurities that may be interfering with crystal lattice formation. | |
| Poor Separation in Column Chromatography | Incorrect eluent system. | Optimize the eluent system using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4 for good separation.[22] A gradient elution (gradually increasing the polarity of the solvent) may be necessary to separate compounds with very different polarities. |
| Column overloading. | Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Improperly packed column. | Ensure the column is packed uniformly without any cracks or air bubbles to prevent channeling and poor separation.[23] | |
| Product Contaminated with Silica Gel | Fine silica passing through the column frit. | Place a layer of sand on top of the silica gel bed and at the bottom of the column before adding the silica to prevent it from washing out. |
Experimental Protocols
Representative Synthesis of 4-ethyl-6,7-dimethoxyquinazoline (this compound)
Disclaimer: The following is a generalized protocol based on the synthesis of structurally similar quinazoline derivatives. Optimization of reaction conditions may be necessary.
Based on Niementowski Synthesis Principles:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4,5-dimethoxyanthranilic acid (1 equivalent) and N-propionylpropionamide (1.2 equivalents).
-
Reaction: Heat the mixture at 140-160 °C for 4-6 hours. The reaction progress can be monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is treated with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: The aqueous layer is extracted multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
| Parameter | Value |
| Starting Material | 4,5-dimethoxyanthranilic acid |
| Reagent | N-propionylpropionamide |
| Temperature | 140-160 °C |
| Reaction Time | 4-6 hours |
| Expected Yield | ~70% (based on analogous reactions) |
Purification of this compound
1. Recrystallization:
-
Dissolve the crude this compound in a minimum amount of hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture).[10][21]
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a short period.
-
Hot filter the solution to remove any insoluble impurities and charcoal.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
2. Column Chromatography:
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Eluent: A solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. The optimal eluent composition should be determined by TLC analysis of the crude product.[22]
-
Procedure:
-
Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.
-
Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
| Purification Method | Typical Solvents/Eluents | Expected Purity |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexane | >98% |
| Column Chromatography | Hexane/Ethyl Acetate gradient | >99% |
Visualizations
Logical Workflow for Troubleshooting Low Synthesis Yield
Caption: Troubleshooting workflow for low this compound synthesis yield.
Signaling Pathway of this compound-mediated Bronchodilationdot
References
- 1. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Mitigation of Chlorine Lung Injury by Increasing Cyclic AMP Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. Bronchodilator drug efficacy via cyclic AMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Phosphodiesterase 1: A Unique Drug Target for Degenerative Diseases and Cognitive Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Bronchodilator drug efficacy via cyclic AMP - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New Avenues for Phosphodiesterase Inhibitors in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Phosphodiesterase-4 Inhibitors for Non-COPD Respiratory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mt.com [mt.com]
- 21. Reddit - The heart of the internet [reddit.com]
- 22. m.youtube.com [m.youtube.com]
- 23. web.uvic.ca [web.uvic.ca]
improving the yield and purity of Quazodine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of Quazodine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common starting material for the synthesis of this compound (4-ethyl-6,7-dimethoxyquinazoline)?
A common precursor for the synthesis of quinazoline derivatives with substitutions at the 6 and 7 positions, such as this compound, is a substituted anthranilic acid or a derivative thereof. For this compound, a suitable starting material would be 2-amino-4,5-dimethoxybenzoic acid or its corresponding amide. The ethyl group at the 4-position can be introduced using various reagents, depending on the chosen synthetic route.
Q2: What are the typical yields for this compound synthesis?
Reported yields for quinazoline synthesis can vary widely depending on the chosen synthetic method and optimization of reaction conditions. While specific yield data for this compound is not extensively published, related 4-substituted quinazoline syntheses have reported yields ranging from moderate to excellent (40-98%).[1] Optimization of catalyst, solvent, temperature, and reaction time is crucial for maximizing the yield.[2][3]
Q3: What are the recommended purification techniques for this compound?
The primary method for purifying this compound is typically column chromatography on silica gel.[4][5] The choice of eluent will depend on the polarity of the impurities. Recrystallization from a suitable solvent system is another effective method for obtaining highly pure this compound. The crude product can often be purified by recrystallization, which avoids the need for chromatographic methods.[6]
Q4: Can microwave-assisted synthesis be used to improve the yield and reduce the reaction time for this compound synthesis?
Yes, microwave-assisted synthesis is a well-established technique for accelerating organic reactions and often leads to higher yields and shorter reaction times in the synthesis of quinazoline and quinazolinone derivatives.[7][8] This method is particularly effective for reactions that typically require high temperatures and long reaction times, such as the Niementowski quinazoline synthesis.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of this compound
Q: I am getting a very low yield of this compound, or the reaction is not proceeding at all. What are the possible causes and how can I troubleshoot this?
A: Low or no yield in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Purity of Starting Materials: Ensure that the 2-amino-4,5-dimethoxy-substituted precursor and other reagents are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature: Quinazoline synthesis often requires elevated temperatures. Ensure the reaction is being heated to the optimal temperature as determined by literature for similar syntheses. For instance, some syntheses are conducted at temperatures ranging from 80°C to 150°C.[1][2]
-
Reaction Time: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Atmosphere: Some reactions, particularly those involving metal catalysts, may be sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if required.
-
-
Catalyst Inactivity: If using a metal-catalyzed approach, the catalyst may be inactive. Ensure the catalyst is fresh and handled correctly. The choice of catalyst and ligand is also critical for success.[1][7]
-
Incorrect Stoichiometry: Verify the molar ratios of the reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Problem 2: Presence of Significant Impurities in the Final Product
Q: My final product shows multiple spots on TLC, indicating the presence of impurities. What are the likely side products and how can I minimize their formation and remove them?
A: The formation of side products is a common issue in heterocyclic synthesis. Identifying and mitigating these impurities is key to obtaining pure this compound.
Potential Impurities and Mitigation Strategies:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted starting materials.
-
Solution: Increase the reaction time or temperature, or consider using a more efficient catalytic system. Monitor the reaction by TLC until the starting material spot disappears.
-
-
Side Products from Self-Condensation: The starting materials or intermediates may undergo self-condensation reactions.
-
Solution: This can sometimes be controlled by adjusting the rate of addition of one of the reactants or by optimizing the reaction temperature.
-
-
Formation of Isomers: Depending on the synthetic route, there might be a possibility of forming isomeric products.
-
Solution: Careful selection of the synthetic strategy and purification by column chromatography or recrystallization can help in isolating the desired isomer.
-
Purification Strategy:
A multi-step purification process may be necessary.
-
Aqueous Work-up: An initial wash with a suitable aqueous solution (e.g., sodium bicarbonate to remove acidic impurities or a mild acid to remove basic impurities) can remove some impurities.
-
Column Chromatography: This is the most effective method for separating the desired product from closely related impurities. A gradient elution may be necessary to achieve good separation.
-
Recrystallization: Once a reasonably pure product is obtained from chromatography, recrystallization can be used to achieve high purity.
Quantitative Data
Table 1: Example of Reaction Condition Optimization for a 4-Substituted Quinazoline Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF3-Et2O | Formamide | 150 | 6 | 86 |
| 2 | ZnCl2 | Formamide | 150 | 6 | 75 |
| 3 | FeCl3 | Formamide | 150 | 6 | 68 |
| 4 | Acetic Acid | Formamide | 150 | 6 | 55 |
| 5 | Sulfuric Acid | Formamide | 150 | 6 | 44 |
Data adapted from a study on the synthesis of 4-methylquinazoline for illustrative purposes.[2][3]
Table 2: Comparison of Different Catalytic Systems for Quinazoline Synthesis
| Catalyst System | Starting Materials | Yield Range (%) | Reference |
| Mn(I)-catalyzed | 2-aminobenzylalcohol and primary amides | 58-81 | [1] |
| CuI-catalyzed | (2-bromophenyl)methylamine and amides | 37-87 | [1] |
| CuCl/DABCO/4-HO-TEMPO | 2-aminobenzylamines and aryl aldehydes | 40-98 | [1] |
| Iodine-catalyzed | Substituted benzaldehydes and o-aminoarylketones | 91-97 | [6] |
| Palladium-catalyzed | o-iodobenzaldehyde derivatives and amidine hydrochlorides | Good to excellent | [6][7] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound
This protocol is a hypothetical procedure based on common methods for synthesizing 4-substituted quinazolines.
Reaction Scheme:
(Image of the reaction scheme for the synthesis of 4-ethyl-6,7-dimethoxyquinazoline from 2-amino-4,5-dimethoxybenzamide and triethyl orthoformate followed by reaction with ethylmagnesium bromide)
Materials:
-
2-amino-4,5-dimethoxybenzamide
-
Triethyl orthoformate
-
Acetic anhydride
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
Step 1: Synthesis of 6,7-dimethoxyquinazolin-4(3H)-one
-
In a round-bottom flask equipped with a reflux condenser, combine 2-amino-4,5-dimethoxybenzamide (1 equivalent) and triethyl orthoformate (3 equivalents).
-
Add a catalytic amount of acetic anhydride.
-
Heat the reaction mixture to reflux (approximately 120-130°C) for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoformate under reduced pressure.
-
The crude 6,7-dimethoxyquinazolin-4(3H)-one is typically a solid and can be purified by recrystallization from ethanol or used directly in the next step.
Step 2: Synthesis of 4-chloro-6,7-dimethoxyquinazoline
-
To the crude 6,7-dimethoxyquinazolin-4(3H)-one (1 equivalent) in a round-bottom flask, add phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated aqueous sodium bicarbonate solution until the pH is ~7-8.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Step 3: Synthesis of this compound (4-ethyl-6,7-dimethoxyquinazoline)
-
Dissolve the 4-chloro-6,7-dimethoxyquinazoline (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add ethylmagnesium bromide (1.2 equivalents, 1.0 M solution in THF) dropwise via a syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journalirjpac.com [journalirjpac.com]
- 3. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
addressing Quazodine solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Quazodine in aqueous solutions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: Based on its chemical properties, including a molecular weight of 218.26 g/mol and an XLogP3 value of approximately 2.3, this compound is predicted to have low solubility in aqueous solutions.[1][2] Published quantitative data on its aqueous solubility is limited. Therefore, empirical determination is necessary for your specific experimental conditions.
Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What should I do?
A2: This is a common issue for compounds with low aqueous solubility. The concentration of the organic solvent from your stock solution may be too high in the final aqueous solution, or the final concentration of this compound may exceed its solubility limit in the buffer. First, try lowering the final concentration of this compound. If precipitation persists, refer to the Troubleshooting Guide below for strategies such as adjusting pH or using co-solvents.
Q3: What is the best organic solvent to make a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating stock solutions of poorly soluble compounds and is reported to be effective for this compound.[3] For laboratory procedures, a stock solution can be prepared in DMSO.[4]
Q4: Can I sonicate my solution to help dissolve this compound?
A4: Yes, sonication can be a useful physical method to aid in the dissolution of suspended particles by breaking them down and increasing the surface area available for interaction with the solvent.[5][6] However, be mindful of potential heating and its effect on the stability of this compound. Use short bursts of sonication in an ice bath if the compound is suspected to be thermally sensitive.
Q5: How does pH affect the solubility of this compound?
A5: this compound is a quinazoline derivative, which is a class of compounds that can have basic properties.[7][8] Therefore, its solubility is likely pH-dependent. As a weak base, this compound's solubility is expected to increase in acidic conditions (lower pH) due to the protonation of its nitrogen atoms, forming a more soluble salt.
Troubleshooting Guide for this compound Solubility
If you are experiencing issues with this compound solubility, follow these troubleshooting steps, starting with the simplest methods.
Caption: Troubleshooting workflow for addressing this compound solubility issues.
Quantitative Solubility Data
| Condition | Solvent System | This compound Conc. (µM) | Temp. (°C) | Observation | Result |
| 1 (Control) | PBS, pH 7.4 | 10 | 25 | Immediate Precipitation | Insoluble |
| 2 | PBS, pH 7.4 | 1 | 25 | Clear Solution | Soluble |
| 3 | Acetate Buffer, pH 5.0 | 10 | 25 | Clear Solution | Soluble |
| 4 | PBS with 5% Ethanol | 10 | 25 | Slight Haze | Partially Soluble |
| 5 | PBS with 0.1% Tween 80 | 10 | 25 | Clear Solution | Soluble |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a high-concentration stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Calibrated analytical balance and appropriate vials
-
-
Procedure:
-
Weigh the desired amount of this compound powder accurately.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until all the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: General Method for Enhancing Aqueous Solubility
-
Objective: To determine an effective aqueous buffer system for dissolving this compound at the desired final concentration.
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Aqueous buffers at various pH values (e.g., pH 5.0, 6.0, 7.4)
-
Co-solvents (e.g., Ethanol, Polyethylene Glycol 400)
-
Surfactants (e.g., Tween® 80, Polysorbate 20)
-
-
Procedure:
-
Prepare a series of test buffers. For co-solvent testing, add the co-solvent to the buffer at a low final concentration (e.g., 1-5% v/v). For pH testing, use buffers of different pH values.
-
Add a small volume of the this compound stock solution to each test buffer to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.5%) to minimize its effects on the experiment.
-
Vortex each solution immediately after adding the stock.
-
Visually inspect for any signs of precipitation or cloudiness against a dark background.
-
Incubate the solutions at the desired experimental temperature (e.g., 25°C or 37°C) for a set period (e.g., 30 minutes) and inspect again.
-
For a more quantitative analysis, the samples can be centrifuged and the concentration of this compound in the supernatant measured by HPLC or UV-Vis spectrophotometry.
-
Caption: Experimental workflow for testing this compound solubilization strategies.
Potential Signaling Pathway Involvement
While the specific molecular targets and signaling pathways for this compound are not extensively documented, as a quinazoline derivative, it may interact with protein kinases, similar to other drugs in this class.[7] The diagram below illustrates a generic kinase signaling pathway that could be a starting point for investigation.
Disclaimer: This diagram is a generalized representation and has not been experimentally validated for this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C12H14N2O2 | CID 19918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinazoline - Wikipedia [en.wikipedia.org]
- 8. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Quazodine Concentration for In Vitro Experiments
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for optimizing the in vitro use of Quazodine, a novel quinazolinone-based phosphodiesterase (PDE) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a quinazolinone derivative that functions as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting specific PDEs, this compound prevents the degradation of these cyclic nucleotides, leading to their accumulation within the cell. This can trigger a variety of downstream cellular effects, depending on the specific PDE isoform targeted and the cell type being studied.[1]
Q2: Which phosphodiesterase family is this compound likely to inhibit?
A2: While the exact specificity of this compound requires experimental determination, its quinazolinone scaffold is commonly associated with the inhibition of PDE4, PDE5, and PDE7.[2][3][4] For instance, PDE5 inhibitors specifically prevent the breakdown of cGMP, leading to vascular relaxation, while PDE4 inhibitors primarily prevent the hydrolysis of cAMP and are involved in inflammatory responses.[3][5][6] The specific experimental context will help determine the likely target.
Q3: What are the expected downstream effects of this compound treatment in cell culture?
A3: The downstream effects are dependent on the primary PDE target and the signaling pathways active in the chosen cell line. Generally, inhibition of PDEs that degrade cGMP (like PDE5) can lead to vasodilation and relaxation of smooth muscle cells.[6] Inhibition of cAMP-degrading PDEs (like PDE4) can modulate immune and inflammatory cell functions.[2][3] In some contexts, these signaling pathways can influence cell proliferation, apoptosis, and differentiation.
Q4: What is a recommended starting concentration for my in vitro experiments with this compound?
A4: For a novel compound like this compound, it is advisable to start with a broad range of concentrations to determine its potency and potential cytotoxicity. A logarithmic dilution series is recommended, for example, from 1 nM to 100 µM (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).[7] The optimal concentration will be highly dependent on the cell type and the specific biological question being investigated. For reference, various quinazolinone derivatives have shown IC50 values ranging from the low nanomolar to the micromolar range.[6][8]
Q5: How should I prepare my stock solution of this compound?
A5: this compound, like many small molecules, should be dissolved in a high-purity solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock can then be serially diluted in your cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[9]
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed even at low concentrations of this compound.
-
Question: I am observing significant cell death in my cultures, even at the lower end of my concentration range. What could be the cause, and how can I mitigate this?
-
Answer:
-
Potential Cause 1: Off-target effects or inherent cytotoxicity. The quinazolinone scaffold, while common in PDE inhibitors, can exhibit cytotoxic effects in some cancer cell lines.[8][10]
-
Solution 1: Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on your specific cell line to determine the IC50 value for cytotoxicity. This will help you establish a non-toxic working concentration range for your functional assays.
-
Potential Cause 2: Solvent toxicity. If the final concentration of your solvent (e.g., DMSO) is too high, it can induce cell death.
-
Solution 2: Ensure your final DMSO concentration in the culture medium does not exceed 0.1%. Prepare intermediate dilutions of your this compound stock in culture medium to minimize the volume of stock solution added to your experimental wells.
-
Potential Cause 3: Cell line sensitivity. Your chosen cell line may be particularly sensitive to perturbations in the signaling pathways modulated by this compound.
-
Solution 3: Consider testing this compound on a different, less sensitive cell line if appropriate for your research question. Also, reduce the incubation time to see if the toxicity is time-dependent.
-
Issue 2: No observable effect of this compound, even at high concentrations.
-
Question: I have treated my cells with this compound up to 100 µM, but I am not seeing the expected biological response. What should I check?
-
Answer:
-
Potential Cause 1: Low expression of the target PDE. The cell line you are using may not express the specific phosphodiesterase that this compound inhibits at a high enough level.
-
Solution 1: Verify the expression of the target PDE isoforms (e.g., PDE4, PDE5) in your cell line using techniques like qPCR or Western blotting.
-
Potential Cause 2: Poor compound stability or solubility. this compound may be degrading in the culture medium or precipitating out of solution at higher concentrations.
-
Solution 2: Visually inspect your culture wells for any signs of precipitation. You can also assess the stability of this compound in your culture medium over time using analytical methods like HPLC. Consider preparing fresh dilutions for each experiment.
-
Potential Cause 3: The chosen assay is not sensitive enough. The endpoint you are measuring may not be the most direct or sensitive readout for this compound's activity.
-
Solution 3: If possible, use an assay that directly measures cAMP or cGMP levels to confirm that this compound is engaging its target. ELISA or FRET-based biosensors are suitable for this purpose.[11]
-
Issue 3: Inconsistent or variable results between experiments.
-
Question: My results with this compound are not reproducible. What are some common sources of variability?
-
Answer:
-
Potential Cause 1: Inconsistent cell culture conditions. Variations in cell passage number, confluency, or media composition can affect cellular responses.[12]
-
Solution 1: Maintain a consistent cell culture protocol. Use cells within a narrow passage number range, seed cells at a consistent density, and ensure all media and supplements are from the same lot for a given set of experiments.
-
Potential Cause 2: Degradation of this compound stock solution. Repeated freeze-thaw cycles can degrade the compound.
-
Solution 2: Aliquot your this compound stock solution into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C as recommended for quinazolinone derivatives.
-
Potential Cause 3: Pipetting errors. Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.
-
Solution 3: Ensure your pipettes are properly calibrated. Use appropriate pipette sizes for the volumes you are dispensing to maximize accuracy.
-
Data Presentation
Table 1: Reported In Vitro Potency of Various Quinazolinone Derivatives
| Compound Class | Target | Cell Line / Assay | Reported IC50 | Reference |
| Quinazolinone Schiff Base Cu(II) Complexes | Cytotoxicity | MCF-7 (Breast Cancer) | Low micromolar range | [10] |
| Quinazolinone Derivatives | Cytotoxicity | HEPG2 (Liver Cancer) & MCF7 | 3.84 - 6.90 µM | [8] |
| Pyridopyrazinone Derivatives | PDE5 Enzyme Assay | N/A | 18.13 - 41.41 nM | [6] |
| Indolo-pyrazoles with Thiazolidinone | Cytotoxicity | SK-MEL-28 (Melanoma) | 3.46 µM | [13] |
| Quinazolinone Derivatives | PDE4B Enzyme Assay | N/A | Comparable to Rolipram | [3] |
| Quinazoline Derivatives | PDE7A Enzyme Assay | N/A | Varies (Potent compounds identified) | [4] |
Note: This table provides a general reference. The potency of this compound must be determined empirically for your specific experimental system.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a series of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound, vehicle control, or positive control.
-
Incubation: Incubate the plate for a duration relevant to your functional experiments (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the concentration-response curve to determine the IC50 value for cytotoxicity.
Protocol 2: In Vitro Phosphodiesterase (PDE) Enzyme Inhibition Assay
This protocol provides a general framework for assessing this compound's inhibitory effect on a specific PDE enzyme.
-
Reagents and Buffers:
-
Recombinant human PDE enzyme (e.g., PDE5A).
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2).[6]
-
Substrate: cGMP or cAMP, depending on the PDE isoform.
-
This compound at various concentrations.
-
A known PDE inhibitor as a positive control (e.g., sildenafil for PDE5).
-
Detection system (e.g., a fluorescence polarization-based kit that measures the generation of GMP or AMP).[6]
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer.
-
Add the this compound dilutions or the positive control inhibitor.
-
Add the PDE enzyme to each well (except for the no-enzyme control) and incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind.
-
Initiate the reaction by adding the cGMP or cAMP substrate.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction according to the detection kit's instructions.
-
Add the detection reagents.
-
-
Data Measurement and Analysis:
-
Measure the signal (e.g., fluorescence polarization) using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the uninhibited (enzyme-only) control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound inhibits PDE, increasing cGMP levels and promoting cellular responses.
References
- 1. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 6. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of new 4-thiazolidinones on invasion and growth of Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell culture conditions [qiagen.com]
- 13. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine Administration for In Vivo Studies
A Note on "Quazodine": Initial searches for "this compound" yielded limited specific information pertinent to in vivo studies. It is highly likely that this was a typographical error for "Quetiapine," a widely researched atypical antipsychotic. This support center, therefore, focuses on Quetiapine, providing comprehensive guidance that may also be partially applicable to other poorly soluble compounds.
This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the in vivo administration of Quetiapine.
Frequently Asked Questions (FAQs)
Q1: What is Quetiapine and what is its primary mechanism of action?
Quetiapine is a second-generation (atypical) antipsychotic drug.[1][2] Its therapeutic effects are believed to be mediated through a combination of antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][3][4] It also interacts with other receptors, including serotonin 5-HT1A (as a partial agonist), histamine H1, and adrenergic α1 receptors, which contributes to its broader pharmacological profile and side effects like sedation and orthostatic hypotension.[1][3][4]
Q2: What are the main challenges in administering Quetiapine for in vivo studies?
The primary challenges stem from its physicochemical properties, particularly its low aqueous solubility, which can lead to difficulties in formulation, variable absorption, and inconsistent bioavailability.[5] Formulating a stable and homogenous solution or suspension for accurate dosing in animal models is a critical hurdle.
Q3: What are the common administration routes for Quetiapine in preclinical research?
Common routes for preclinical studies include oral gavage (p.o.), intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, and intravenous (i.v.) injection.[6][7] The choice of administration route depends on the specific research question, the desired pharmacokinetic profile, and the animal model being used.
Q4: Are there any known stability issues with Quetiapine formulations?
Yes, Quetiapine can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to acidic and basic hydrolysis, as well as oxidation.[8] It is recommended to prepare fresh solutions and store them appropriately. For instance, a compounded oral suspension of Quetiapine in Ora-Blend has been shown to be stable for up to 60 days at both room temperature and under refrigeration.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Precipitation of Quetiapine in formulation | Poor solubility in the chosen vehicle. | - Use a co-solvent system (e.g., DMSO, ethanol) and then dilute with an aqueous buffer. Note the final concentration of the organic solvent to avoid toxicity. - Prepare a suspension using suspending agents like Ora-Blend.[8][9] - Consider micronization or nanosuspension techniques to improve solubility.[5] |
| Variable drug exposure between animals | Inconsistent dosing due to non-homogenous suspension. Inaccurate administration volume. Differences in absorption. | - Ensure the suspension is thoroughly vortexed or sonicated before each administration to ensure homogeneity. - Use calibrated equipment for dosing. - For oral administration, consider the effect of food on absorption, as it can increase Cmax and AUC.[1][10] |
| Adverse effects observed in animals (e.g., sedation, lethargy) | High dose. Rapid absorption leading to high peak plasma concentrations. Off-target effects (e.g., histamine H1 receptor antagonism). | - Reduce the administered dose. - Consider a different administration route that provides a slower absorption profile (e.g., subcutaneous vs. intraperitoneal). - Monitor animals closely for adverse events and adjust the experimental protocol as needed. |
| Low bioavailability after oral administration | Extensive first-pass metabolism in the liver.[11] Poor absorption due to low solubility. | - Consider alternative administration routes that bypass first-pass metabolism, such as intravenous, intraperitoneal, or intranasal.[7][11] - Formulate Quetiapine in a way that enhances absorption (e.g., nanoemulsions).[11] |
| Inconsistent results in behavioral studies | Stress induced by handling and administration. Variable drug absorption and brain distribution. | - Acclimatize animals to handling and administration procedures before the start of the study. - Ensure consistent timing of drug administration relative to behavioral testing. - Consider using formulations that improve brain penetration, such as lipid-core nanocapsules.[12][13] |
Data Presentation
Table 1: Physicochemical Properties of Quetiapine
| Property | Value | Reference(s) |
| Molecular Formula | C21H25N3O2S | [3][14] |
| Molar Mass | 383.51 g/mol | [3][14] |
| Melting Point | 172-174 °C | [14][15] |
| Water Solubility | 3.29 mg/mL (20 °C) | [3] |
| logP | 2.81 - 2.93 | [1][14] |
| pKa (Strongest Basic) | 7.06 | [1] |
| Protein Binding | ~83% | [1][10] |
Table 2: Solubility of Quetiapine Fumarate in Various Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ~10 mg/mL | [16] |
| Dimethylformamide (DMF) | ~10 mg/mL | [16] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [16] |
| Methanol | High | [17][18] |
| Ethanol | High | [17][18] |
| Water | Low | [17][18] |
| N,N-Dimethylformamide | Highest among tested pure solvents | [17][18] |
Table 3: Pharmacokinetic Parameters of Quetiapine in Rats
| Parameter | Oral Administration | Intravenous Administration | Intranasal Nanoemulsion | Reference(s) |
| Bioavailability | 0.63% | - | - | [19] |
| Tmax (plasma) | ~4 h | - | - | [7] |
| Tmax (brain) | - | - | 1.67 h | [11] |
| Half-life (plasma) | ~7 hours (in humans) | - | - | [20][21] |
| Brain-to-Plasma Ratio | Lower than its metabolite Norquetiapine | - | - | [19] |
Experimental Protocols
Protocol 1: Preparation of Quetiapine Fumarate Oral Suspension (10 mg/mL)
This protocol is adapted from a study on the stability of compounded Quetiapine oral suspensions.[8][9]
Materials:
-
Quetiapine Fumarate tablets
-
Ora-Blend® (or a similar suspending vehicle)
-
Mortar and pestle
-
Graduated cylinder
-
Amber glass bottle for storage
Procedure:
-
Calculate the number of Quetiapine Fumarate tablets required to achieve a final concentration of 10 mg/mL.
-
Crush the tablets into a fine powder using a mortar and pestle.
-
Levigate the powder with a small amount of Ora-Blend to form a smooth paste.
-
Gradually add the remaining Ora-Blend in geometric proportions, mixing thoroughly after each addition, until the final volume is reached.
-
Transfer the suspension to an amber glass bottle for storage.
-
Label the bottle with the drug name, concentration, date of preparation, and storage conditions.
-
Crucially, shake the suspension vigorously before each administration to ensure a uniform dose.
Protocol 2: Intraperitoneal (i.p.) Administration of Quetiapine in Mice
This is a general protocol for i.p. injection in mice.
Materials:
-
Quetiapine formulation (solution or homogenous suspension)
-
Sterile syringe (e.g., 1 mL) with an appropriate gauge needle (e.g., 25-27G)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume based on its body weight and the desired dose.
-
Ensure the Quetiapine formulation is at room temperature and, if it is a suspension, vortex it thoroughly.
-
Draw the calculated volume of the formulation into the syringe.
-
Properly restrain the mouse to expose the abdomen. The mouse can be gently scruffed and its hindquarters supported.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Aspirate gently to ensure no fluid (e.g., blood, urine) is drawn back, which would indicate incorrect needle placement.
-
If aspiration is clear, inject the solution smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions post-injection.
Visualizations
Caption: Quetiapine's multifactorial mechanism of action.
Caption: General workflow for in vivo Quetiapine studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Quetiapine - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. revistaseug.ugr.es [revistaseug.ugr.es]
- 6. Dose-Dependent Biphasic Action of Quetiapine on AMPK Signalling via 5-HT7 Receptor: Exploring Pathophysiology of Clinical and Adverse Effects of Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 9. The stability of quetiapine oral suspension compounded from commercially available tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. Pharmacokinetic/pharmacodynamic modeling of cortical dopamine concentrations after quetiapine lipid core nanocapsules administration to schizophrenia phenotyped rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetic Investigation of Quetiapine Transport across Blood-Brain Barrier Mediated by Lipid Core Nanocapsules Using Brain Microdialysis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quetiapine | C21H25N3O2S | CID 5002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Quetiapine | 111974-69-7 [chemicalbook.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Quetiapine: preclinical studies, pharmacokinetics, drug interactions, and dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. psychiatrist.com [psychiatrist.com]
refining experimental protocols for Quazodine research
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Quazodine. The information is designed to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound functions as a phosphodiesterase (PDE) inhibitor. Specifically, it is known to inhibit PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This increase in cAMP mediates downstream effects such as increased cardiac contractility and smooth muscle relaxation, resulting in its cardiotonic and bronchodilator properties.
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is sparingly soluble in water. For in vitro experiments, it is recommended to prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. Ensure the final concentration of the organic solvent in your experimental medium is low (typically <0.1%) to avoid solvent-induced artifacts.
Q3: How should this compound be stored to ensure its stability?
A3: this compound powder should be stored in a cool, dry place, protected from light. Stock solutions in DMSO or ethanol should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the aliquot to thaw completely and warm to room temperature.
Troubleshooting Guide
Q4: I am observing high variability in my dose-response curve. What are the potential causes?
A4: High variability in dose-response assays can stem from several factors. Refer to the troubleshooting workflow below. Common issues include inconsistent cell seeding density, variability in drug incubation times, or problems with the assay reagent. Ensure that cells are healthy and in the logarithmic growth phase and that all liquid handling steps are performed with precision.
Troubleshooting Workflow for High Variability
Caption: A logical workflow for troubleshooting high variability in experimental data.
Q5: My this compound solution appears to have precipitated after dilution in aqueous media. How can I prevent this?
A5: Precipitation is a common issue when diluting a drug from a high-concentration organic stock into an aqueous buffer or cell culture medium. To mitigate this, try the following:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution in DMSO.
-
Increase Final Solvent Concentration: Slightly increase the final percentage of DMSO in your working solution, but always keep it below the level that affects your cells (verify with a solvent toxicity test).
-
Use a Surfactant: Consider adding a small amount of a biocompatible surfactant, such as Tween 80, to your aqueous medium to improve solubility.
-
Pre-warm the Medium: Pre-warming the aqueous medium to 37°C before adding the this compound stock can sometimes help keep the compound in solution.
Q6: I am not observing the expected increase in cAMP levels in my cell-based assay. What could be wrong?
A6: A lack of response in a cAMP assay could be due to several reasons:
-
Low PDE3 Expression: Confirm that your chosen cell line expresses a sufficient level of the target enzyme, PDE3.
-
Cell Health: Ensure the cells are healthy and not over-confluent, as this can alter signaling pathways.
-
Assay Sensitivity: Your assay may not be sensitive enough to detect the change in cAMP. Validate the assay with a known activator of adenylyl cyclase, such as forskolin, to ensure it is working correctly.
-
Drug Inactivity: The this compound may have degraded. Use a fresh aliquot or a newly prepared solution.
Quantitative Data Summary
The following tables present representative data for this compound. Note that these values can vary depending on the specific experimental system and conditions.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value |
| IC₅₀ (PDE3 Inhibition) | Human Platelets | 0.5 - 1.2 µM |
| EC₅₀ (cAMP Increase) | A549 Lung Carcinoma Cells | 2.5 - 5.0 µM |
| EC₅₀ (Cardiac Contractility) | Isolated Guinea Pig Atria | 10 - 20 µM |
Table 2: Pharmacokinetic Properties of this compound (Illustrative)
| Parameter | Species | Value |
| Bioavailability (Oral) | Rat | ~30% |
| Plasma Half-life (t₁/₂) | Rat | 1.5 hours |
| Protein Binding | Human Plasma | ~85% |
Experimental Protocols
Protocol 1: In Vitro PDE3 Inhibition Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on PDE3 activity.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution series in DMSO.
-
Prepare a substrate solution of ³H-cAMP in the reaction buffer.
-
Prepare a stop solution (e.g., 0.1 M HCl).
-
-
Assay Procedure:
-
Add 20 µL of reaction buffer to each well of a 96-well plate.
-
Add 5 µL of the this compound serial dilutions or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of purified human recombinant PDE3 enzyme solution and incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 15 µL of the ³H-cAMP substrate solution.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 50 µL of the stop solution.
-
-
Quantification:
-
Add snake venom nucleotidase to convert the resulting ³H-AMP to ³H-adenosine.
-
Separate the charged ³H-cAMP from the uncharged ³H-adenosine using anion-exchange resin.
-
Quantify the amount of ³H-adenosine using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based cAMP Measurement Assay
This protocol describes how to measure changes in intracellular cAMP levels in response to this compound treatment.
-
Cell Culture:
-
Seed a suitable cell line (e.g., A549) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in cell culture medium. Also, prepare a positive control (e.g., 10 µM Forskolin) and a vehicle control (medium with DMSO).
-
-
Assay Procedure:
-
Wash the cells once with a serum-free medium.
-
Add the this compound dilutions, positive control, and vehicle control to the respective wells.
-
Incubate for a specified period (e.g., 30 minutes) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the manufacturer's instructions for your chosen cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based kits).
-
Perform the detection steps as per the kit's protocol.
-
-
Data Analysis:
-
Quantify the cAMP levels for each well.
-
Normalize the data to the vehicle control and plot the fold-change in cAMP against the this compound concentration to determine the EC₅₀.
-
Visualizations
This compound's Proposed Signaling Pathway
Caption: The inhibitory effect of this compound on the PDE3 enzyme, leading to increased cAMP.
General Experimental Workflow for In Vitro Screening
Caption: A standardized workflow for testing the effects of this compound in cell-based assays.
Technical Support Center: Overcoming Quazodine Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of Quazodine in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to its instability in my cell culture media?
A1: Inconsistent results are a common indicator of compound instability. This compound, a quinazoline derivative, may be susceptible to degradation in the complex aqueous environment of cell culture media. Factors such as media composition, pH, light exposure, and incubation time can all influence its stability and, consequently, its effective concentration. We recommend performing a stability study under your specific experimental conditions to assess this.
Q2: What are the likely degradation pathways for this compound in cell culture media?
A2: While specific degradation pathways for this compound have not been extensively published, compounds with similar heterocyclic structures are often susceptible to oxidation and hydrolysis. The quinazoline ring system can be a target for oxidative attack, potentially leading to the formation of N-oxides or other oxidized derivatives. Hydrolysis of the methoxy groups on the quinazoline ring is another potential degradation route, especially at non-neutral pH.
Q3: How can I determine if this compound is degrading in my experiments?
A3: The most direct way to assess degradation is to use an analytical technique like High-Performance Liquid Chromatography (HPLC) to measure the concentration of this compound in your cell culture media over time. A decrease in the parent peak of this compound, with the potential appearance of new peaks corresponding to degradation products, would confirm instability.
Q4: Are there any general strategies to improve the stability of small molecules like this compound in cell culture?
A4: Yes, several general strategies can be employed. These include:
-
Controlling pH: Maintaining a stable, optimal pH can be critical, as many degradation reactions are pH-dependent.[1][2]
-
Minimizing Light Exposure: Photodegradation can be a significant issue for many compounds.[1][3] Protecting your media and stock solutions from light is a simple and effective measure.
-
Using Stabilizing Agents: The addition of antioxidants (e.g., ascorbic acid, N-acetylcysteine) or chelating agents (e.g., EDTA) can help prevent oxidative degradation.[4]
-
Fresh Preparation: Preparing fresh working solutions of this compound immediately before use can minimize the time for degradation to occur.
-
Aliquot and Store Properly: Store stock solutions in small, single-use aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Loss of this compound Activity Over Time
This guide will help you determine if a time-dependent loss of activity is due to this compound degradation and how to mitigate it.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for loss of this compound activity.
Experimental Protocol: Time-Course Stability Assessment
-
Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike the cell culture medium to be used in your experiments to the final working concentration of this compound.
-
Incubation: Aliquot the this compound-containing medium into several sterile tubes. Incubate these tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot and immediately store it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the samples by HPLC to quantify the remaining concentration of this compound.
-
Data Interpretation: Plot the concentration of this compound versus time. A significant decrease in concentration over time indicates instability.
Data Presentation: Example Stability Data
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 8.8 | 88% |
| 8 | 7.5 | 75% |
| 24 | 4.2 | 42% |
| 48 | 1.5 | 15% |
Issue 2: Suspected Oxidative Degradation
If you suspect oxidation is the primary degradation pathway, this guide provides steps to test this hypothesis and implement appropriate solutions.
Hypothesized Oxidative Degradation Pathway:
Caption: Hypothesized oxidative degradation of this compound.
Experimental Protocol: Evaluating the Effect of Antioxidants
-
Preparation: Prepare three sets of this compound-spiked cell culture media:
-
Control: Medium with this compound only.
-
Test Group 1: Medium with this compound and a low concentration of an antioxidant (e.g., 50 µM Ascorbic Acid).
-
Test Group 2: Medium with this compound and a high concentration of an antioxidant (e.g., 200 µM Ascorbic Acid).
-
-
Incubation and Sampling: Incubate all three groups under your standard cell culture conditions and collect samples at various time points as described in the "Time-Course Stability Assessment" protocol.
-
Analysis: Analyze the samples by HPLC to quantify the remaining concentration of this compound in each group.
-
Data Interpretation: Compare the degradation rate of this compound in the presence and absence of the antioxidant. A slower degradation rate in the antioxidant-treated groups would suggest that oxidation is a significant degradation pathway.
Data Presentation: Example Antioxidant Effect Data
| Time (hours) | % this compound Remaining (Control) | % this compound Remaining (+50 µM Ascorbic Acid) | % this compound Remaining (+200 µM Ascorbic Acid) |
| 0 | 100% | 100% | 100% |
| 8 | 75% | 85% | 95% |
| 24 | 42% | 65% | 88% |
| 48 | 15% | 40% | 75% |
Issue 3: Influence of Media pH on this compound Stability
This guide helps you assess the impact of pH on this compound stability.
Logical Relationship of pH and Degradation:
References
- 1. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability studies of gabapentin in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3-a]pyridine Derivative: The Formation of 2 Cationic Pseudodimers of an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor Drug Candidate in a Stressed Capsule Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating off-target effects of Quazodine in experiments
Welcome to the technical support center for Quazodine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating potential off-target effects of this compound in experimental settings.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound, a quinazoline-based phosphodiesterase (PDE) inhibitor.
Q1: My cells are showing unexpected toxicity or reduced viability after treatment with this compound, even at low concentrations. What could be the cause?
A1: Unexpected cytotoxicity can stem from several factors:
-
Off-Target Kinase Inhibition: Quinazoline derivatives are known to sometimes interact with the ATP-binding site of various kinases, which can lead to off-target cytotoxic effects.[1] Consider performing a broad-spectrum kinase inhibition assay to determine if this compound interacts with essential cellular kinases.
-
Metabolite Toxicity: The metabolic breakdown of this compound in your specific cell line could be generating a more toxic compound.
-
Assay Interference: The compound itself might be interfering with the readout of your viability assay (e.g., MTT, MTS). It's crucial to run controls to test for this. For example, in an MTT assay, some compounds can directly affect cellular metabolic rates, leading to an over- or underestimation of cell viability.[2]
-
Actionable Troubleshooting Steps:
-
Perform a counter-screen: Use a different viability assay that relies on a distinct mechanism (e.g., a membrane integrity assay like Trypan Blue exclusion if you are currently using a metabolic assay like MTT).[2]
-
Conduct a kinase activity screen: Test this compound against a panel of common kinases to identify potential off-target interactions.
-
Lower the concentration: Determine the lowest effective concentration for your desired on-target effect to minimize off-target toxicity.
-
Q2: I am not observing the expected downstream effects of PDE inhibition in my cell-based assay, even though my biochemical assay shows this compound is a potent inhibitor.
A2: This discrepancy can be due to several reasons:
-
Poor Cell Permeability: this compound may not be efficiently crossing the cell membrane to reach its intracellular target.
-
Drug Efflux: Cells may be actively pumping the compound out through efflux pumps like P-glycoprotein.
-
Dominant Redundant Pathways: Even if this compound is inhibiting the target PDE, other PDEs or compensatory signaling pathways in the cell might be masking the expected phenotype.
-
Actionable Troubleshooting Steps:
-
Verify cellular uptake: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to measure the intracellular concentration of this compound.
-
Use efflux pump inhibitors: Co-incubate with known inhibitors of common drug efflux pumps to see if this restores the expected activity.
-
Characterize the PDE expression profile of your cells: Use qPCR or Western blotting to understand which PDE isoforms are present and could be compensating for the inhibition of your target.
-
Q3: My results are inconsistent between experiments. What are some common sources of variability when working with PDE inhibitors?
A3: Inconsistent results are a common challenge in experimental biology. Here are some factors to consider:
-
Compound Stability: Ensure that your this compound stock solution is stable and has not degraded. Prepare fresh dilutions for each experiment.
-
Cell Passage Number: The expression levels of PDEs and other signaling proteins can change as cells are passaged. Try to use cells within a consistent and narrow passage number range.
-
Assay Conditions: Minor variations in incubation time, temperature, or reagent concentrations can significantly impact results. Adhere strictly to your established protocol.
-
Actionable Troubleshooting Steps:
-
Aliquot stock solutions: Store this compound in single-use aliquots to avoid repeated freeze-thaw cycles.
-
Standardize cell culture practices: Maintain a consistent cell seeding density and passage number for all experiments.
-
Include appropriate controls: Always run positive and negative controls in every experiment to monitor for consistency.
-
Q4: How can I confirm that the observed phenotype is due to on-target PDE inhibition and not an off-target effect?
A4: Differentiating on-target from off-target effects is critical for validating your results.
-
Use a Structurally Unrelated Inhibitor: If a different PDE inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Rescue Experiments: If possible, overexpress a resistant mutant of the target PDE in your cells. If the phenotype is rescued, it strongly suggests an on-target mechanism.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target PDE. If this phenocopies the effect of this compound, it supports an on-target mechanism.
-
Actionable Troubleshooting Steps:
-
Perform a literature search: Identify and procure a PDE inhibitor from a different chemical class that targets the same PDE isoform.
-
Molecular biology approaches: If your lab has the capabilities, generate cell lines with altered expression of the target PDE to validate your findings.
-
Data Presentation: Comparative PDE Inhibition
While a comprehensive selectivity profile for this compound is not publicly available, the following table presents representative IC50 values for other quinazoline-based PDE inhibitors against various PDE families. This data can serve as a general guide to the potential selectivity profile of this class of compounds.
| Compound Class | Target PDE | IC50 (nM) | Selectivity Notes |
| Quinazoline Derivative 1 | PDE5 | 3.4 | Highly selective against other PDEs. |
| Quinazoline Derivative 2 | PDE7A | 114 - 180 | More potent than the non-selective PDE inhibitor theophylline.[3] |
| Quinazoline Derivative 3 | PDE1B | 0.9 | Potent inhibitor with good selectivity. |
| Quinazoline Derivative 4 | Multi-kinase | 83 (EGFR), 76 (VEGFR-2) | Demonstrates potent inhibition of multiple receptor tyrosine kinases. |
| Quetiapine (structurally distinct but has off-target effects) | BuChE | 6080 | Moderately inhibits Butyrylcholinesterase. |
Experimental Protocols
Protocol 1: In Vitro PDE Activity Assay (Colorimetric)
This protocol provides a general method for measuring the activity of phosphodiesterases and the inhibitory potential of compounds like this compound. This is based on a two-step enzymatic reaction.[4]
Materials:
-
Recombinant PDE enzyme of interest
-
This compound (or other inhibitors)
-
cAMP or cGMP substrate
-
5'-Nucleotidase
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
96-well microplate
Procedure:
-
Prepare Reagents: Dilute the PDE enzyme, substrate, and this compound to the desired concentrations in assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, this compound (at various concentrations), and the PDE enzyme. Include controls with no inhibitor (vehicle control) and no enzyme (background control).
-
Initiate Reaction: Add the cAMP or cGMP substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
-
Second Enzymatic Step: Add 5'-Nucleotidase to each well to convert the AMP/GMP product to adenosine/guanosine and inorganic phosphate. Incubate for an additional 20-30 minutes at 37°C.
-
Detection: Add the phosphate detection reagent to all wells. After a short incubation period for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm for Malachite Green).
-
Data Analysis: Subtract the background reading from all other readings. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Off-Target Kinase Inhibition Assay (Luminescent)
This protocol outlines a general method to screen for off-target kinase inhibition using a luminescent assay that measures ATP consumption.[5]
Materials:
-
Kinase of interest (e.g., EGFR, VEGFR-2)
-
Kinase substrate (peptide or protein)
-
This compound
-
ATP
-
Kinase assay buffer
-
Luminescent kinase activity detection reagent (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare Reagents: Dilute the kinase, substrate, and this compound to the desired concentrations in the kinase assay buffer.
-
Reaction Setup: In a white, opaque multi-well plate, add the kinase, substrate, and this compound at various concentrations. Include no-inhibitor and no-enzyme controls.
-
Initiate Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
ATP Depletion Measurement: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add the second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes at room temperature.
-
Detection: Measure the luminescence using a plate reader.
-
Data Analysis: A lower luminescent signal corresponds to higher kinase activity (more ATP consumed). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: cAMP signaling pathway and the inhibitory action of this compound on PDE.
Caption: Logical workflow for troubleshooting unexpected experimental results with this compound.
References
Technical Support Center: Quantification of Quazodine in Biological Samples
Disclaimer: The compound "Quazodine" did not yield specific bioanalytical methods in the available literature. The following guide has been developed using established principles and common methodologies for the quantification of similar small molecule drugs, such as Quetiapine, in biological matrices.[1][2][3] These protocols and troubleshooting guides serve as a robust template and should be adapted and fully validated for this compound specifically.
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for quantifying this compound in plasma? A1: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying drugs like this compound in biological matrices.[4] It offers high selectivity by differentiating the analyte from other sample components and high sensitivity, allowing for the detection of very low concentrations.[5][6] High-Performance Liquid Chromatography with UV detection (HPLC-UV) can also be used, but it may lack the sensitivity and selectivity required for samples with very low analyte concentrations or complex matrices.[7][8]
Q2: What are the critical parameters to assess during bioanalytical method validation? A2: According to regulatory guidelines, a full method validation must demonstrate selectivity, accuracy, precision, recovery, calibration curve performance, sensitivity (Lower Limit of Quantification, LLOQ), reproducibility, and analyte stability.[9][10][11] These parameters ensure the method is reliable and provides accurate results for its intended purpose.[12][13]
Q3: What is a matrix effect and how can it affect my results? A3: A matrix effect is the alteration of analyte ionization (suppression or enhancement) caused by co-eluting endogenous components from the biological sample (e.g., salts, lipids, proteins).[5][14] This can lead to poor accuracy and precision. It is a significant challenge in LC-MS/MS analysis and must be evaluated during method validation.[5]
Q4: How do I choose an appropriate internal standard (IS)? A4: An ideal internal standard is a stable, isotopically labeled version of the analyte (e.g., this compound-d8). If unavailable, a structural analog with similar physicochemical properties (solubility, extraction recovery, and chromatographic retention) is the next best choice.[5][14] The IS is crucial for correcting for variability during sample preparation and instrument analysis.
Q5: What are the common causes of analyte instability in biological samples? A5: Analyte degradation can be influenced by several factors, including temperature, pH, light exposure, and enzymatic activity in the matrix.[15] For instance, the pH of plasma or urine can change over time, affecting pH-sensitive compounds.[15] Photochemical degradation can occur if samples are exposed to ambient or UV light.[15] It is critical to perform stability studies to define proper sample handling and storage conditions.
Troubleshooting Guide
Issue 1: Low Analyte Recovery
-
Question: My extraction recovery is consistently below the acceptable limit of 85%. What could be the cause?
-
Answer:
-
Inadequate Extraction Solvent: The chosen solvent may not have the optimal polarity to efficiently extract this compound from the biological matrix. Test solvents with different polarities or use a solvent mixture. For liquid-liquid extraction (LLE), adjusting the sample pH can improve the extraction of acidic or basic compounds.[5]
-
Suboptimal Extraction Technique: For Solid Phase Extraction (SPE), ensure the sorbent type is appropriate for this compound's chemical properties and that the wash and elution steps are optimized. For Protein Precipitation (PPT), ensure the ratio of precipitant (e.g., acetonitrile) to sample is sufficient for complete protein removal (typically 3:1 or 4:1).[16]
-
Analyte Instability: The analyte may be degrading during the extraction process. Try performing the extraction at a lower temperature (e.g., on ice) and minimize the time between extraction and analysis.[15]
-
Issue 2: Poor Chromatography (Peak Tailing, Broad Peaks)
-
Question: My chromatographic peaks for this compound are tailing or are very broad, leading to poor integration and inaccurate results. How can I fix this?
-
Answer:
-
Column Contamination: Endogenous materials from the biological matrix may have accumulated on the column. Flush the column with a strong solvent or, if the problem persists, replace the column and use a guard column to protect the new one.
-
Mobile Phase Mismatch: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For basic compounds like this compound, a mobile phase with a low pH (e.g., using 0.1% formic acid) is often effective.[1]
-
Secondary Interactions: The analyte may be interacting with active sites on the silica packing material. Using a column with end-capping or adding a competitor (e.g., a small amount of triethylamine) to the mobile phase can mitigate this.
-
Issue 3: High Variability in Results (Poor Precision)
-
Question: I am seeing high variability (%CV > 15%) between my replicate quality control (QC) samples. What are the likely sources of this imprecision?
-
Answer:
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid handling with pipettes, can introduce significant variability. Ensure pipettes are properly calibrated and consider using an automated liquid handler for better consistency.[1]
-
Ion Suppression/Enhancement: If the internal standard does not perfectly track the analyte's behavior in the ion source, matrix effects can cause result variability.[14] Improve the sample clean-up process (e.g., switch from PPT to SPE) or adjust chromatography to separate the analyte from the interfering matrix components.
-
Instrument Instability: An unstable spray in the ESI source or fluctuating detector response can lead to poor precision. Clean the ion source, check for stable fluidic connections, and ensure the mass spectrometer is properly calibrated.
-
Data Presentation: Method Parameters & Validation Criteria
Table 1: Typical LC-MS/MS Method Parameters for this compound Quantification
Based on methods for similar compounds like Quetiapine.[1][2][3]
| Parameter | Typical Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid and 10 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Elution Type | Gradient |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Analyte) | To be determined for this compound (e.g., Quetiapine: m/z 384.2 → 253.1)[1][2] |
| MRM Transition (IS) | To be determined for IS (e.g., Carbamazepine: m/z 237.0 → 194.0)[1] |
Table 2: Bioanalytical Method Validation Acceptance Criteria
Based on FDA and EMA guidelines.[9][10][13]
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[10] At least 75% of standards must pass.[10] |
| Accuracy & Precision | For Quality Control (QC) samples at Low, Medium, and High concentrations: Mean accuracy within 85-115% of nominal. Precision (%CV) ≤ 15%. |
| LLOQ | Mean accuracy within 80-120% of nominal. Precision (%CV) ≤ 20%. Analyte signal should be at least 5 times the blank signal. |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in blank matrix from at least 6 different sources. |
| Matrix Effect | The CV of the IS-normalized matrix factor calculated from at least 6 different matrix sources should be ≤ 15%. |
| Stability | Mean concentrations of stability samples must be within ±15% of the nominal concentration. (Includes bench-top, freeze-thaw, and long-term stability). |
Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a fast and simple method for cleaning up plasma samples.
-
Label 1.5 mL microcentrifuge tubes for blank, zero, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of the appropriate biological sample (plasma, etc.) into the labeled tubes.
-
Add 20 µL of the internal standard (IS) working solution to all tubes except the blank. Add 20 µL of solvent to the blank.
-
Vortex each tube gently for 5-10 seconds to mix.
-
Add 150 µL of ice-cold acetonitrile (or other suitable organic solvent) to all tubes to precipitate the proteins.[1]
-
Vortex vigorously for 30-60 seconds to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Transfer the supernatant (approximately 180-200 µL) to a clean 96-well plate or autosampler vials.
-
Inject the prepared sample into the LC-MS/MS system for analysis.
Visualizations
Diagram 1: Bioanalytical Experimental Workflow
Caption: General workflow for quantifying this compound in biological samples.
Diagram 2: Logical Troubleshooting for Low Analyte Signal
Caption: A decision tree for troubleshooting low signal issues.
References
- 1. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative high-throughput analysis of drugs in biological matrices by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. rjptonline.org [rjptonline.org]
- 8. ijpsm.com [ijpsm.com]
- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 10. pmda.go.jp [pmda.go.jp]
- 11. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. researchgate.net [researchgate.net]
- 15. cbspd.com [cbspd.com]
- 16. mdpi.com [mdpi.com]
- 17. Development of a simultaneous LC–MS/MS analytical method for plasma: 16 antipsychotics approved in Japan and 4 drug metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of Phosphodiesterase Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the efficacy of three prominent phosphodiesterase (PDE) inhibitors: Roflumilast, a selective PDE4 inhibitor; Sildenafil, a selective PDE5 inhibitor; and Theophylline, a non-selective PDE inhibitor. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of their performance based on experimental data.
Quantitative Comparison of PDE Inhibitor Efficacy
The inhibitory activity of Roflumilast, Sildenafil, and Theophylline against various phosphodiesterase subtypes is summarized below. The 50% inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Inhibitor | PDE Subtype | IC50 (nM) | Selectivity |
| Roflumilast | PDE4A1 | 0.7[1] | Highly selective for PDE4.[1][2] |
| PDE4A4 | 0.9[1] | ||
| PDE4B1 | 0.7[1] | ||
| PDE4B2 | 0.2[1] | ||
| PDE1, PDE2, PDE3, PDE5 | >10,000[1][2] | ||
| Sildenafil | PDE5 | 3.5 - 4.0[3][4] | Highly selective for PDE5.[3] |
| PDE1 | >280 | ||
| PDE2 | >10,000 | ||
| PDE3 | >10,000 | ||
| PDE4 | >10,000 | ||
| PDE6 | 33[3] | ||
| Theophylline | Non-selective | 665,000 (for total PDE)[5] | Non-selective inhibitor of various PDEs.[6][7] |
Clinical Efficacy Summary
The clinical applications and observed efficacy of Roflumilast, Sildenafil, and Theophylline are outlined in the following table.
| Inhibitor | Primary Clinical Application(s) | Target Condition(s) | Observed Efficacy |
| Roflumilast | Reduction of exacerbations in severe COPD.[8][9][10][11][12] | Chronic Obstructive Pulmonary Disease (COPD)[8][9][10][11][12] | Significantly reduces the rate of moderate to severe exacerbations and improves lung function in patients with severe COPD.[8][10][11][12] A meta-analysis showed a significant reduction in COPD exacerbations compared to placebo.[11] |
| Sildenafil | Treatment of erectile dysfunction.[13][14] | Erectile Dysfunction (ED)[13][14] | Highly effective in a broad population of men with ED, with successful intercourse attempts significantly higher than placebo.[13][15] Long-term studies show sustained effectiveness and high patient satisfaction.[13][14][16] |
| Theophylline | Bronchodilator for asthma and COPD.[17][18][19][20] | Asthma, Chronic Obstructive Pulmonary Disease (COPD)[17][18][19][20] | Improves lung function (FEV1 and FVC) in patients with stable COPD.[17][19] However, its use is often limited by a narrow therapeutic index and potential side effects.[20] Recent studies suggest low-dose theophylline may not significantly reduce COPD exacerbations when added to inhaled corticosteroids.[21] |
Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific PDE isozyme.
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a purified phosphodiesterase enzyme.
Materials:
-
Purified recombinant human PDE enzyme (e.g., PDE4B, PDE5A)
-
Test compound (e.g., Roflumilast, Sildenafil, Theophylline) dissolved in an appropriate solvent (e.g., DMSO)
-
Substrate: [3H]-labeled cyclic adenosine monophosphate ([3H]-cAMP) for PDE4 or [3H]-labeled cyclic guanosine monophosphate ([3H]-cGMP) for PDE5
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation cocktail
-
Scintillation counter
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, a fixed concentration of the purified PDE enzyme, and the [3H]-labeled substrate.
-
Compound Dilution: Prepare serial dilutions of the test compound in the assay buffer.
-
Incubation: Add the diluted test compound to the reaction mixture. For control reactions, add the solvent vehicle without the test compound. Initiate the enzymatic reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes) or by adding a stop solution.
-
Nucleotide Conversion: Add snake venom nucleotidase to the reaction mixture and incubate to convert the resulting [3H]-5'-monophosphate to the [3H]-nucleoside.
-
Separation of Products: Add an anion-exchange resin slurry to the mixture to bind the unreacted charged [3H]-cAMP or [3H]-cGMP. Centrifuge the samples to pellet the resin.
-
Quantification: Transfer an aliquot of the supernatant, containing the [3H]-nucleoside product, to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of PDE inhibition for each concentration of the test compound relative to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Caption: Phosphodiesterase Signaling Pathway.
Caption: General Workflow for PDE Inhibitor Efficacy Screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Effects of sildenafil on the relaxation of human corpus cavernosum tissue in vitro and on the activities of cyclic nucleotide phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphodiesterase type 5 inhibitors: back and forward from cardiac indications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Current insights on clinical efficacy of roflumilast for treatment of COPD, asthma and ACOS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. scienceopen.com [scienceopen.com]
- 12. researchgate.net [researchgate.net]
- 13. Sildenafil in the treatment of erectile dysfunction: an overview of the clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The efficacy of sildenafil citrate (Viagra) in clinical populations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Long-term safety and effectiveness of sildenafil citrate in men with erectile dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Effect of theophylline on the rate of moderate to severe exacerbations among patients with chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oral theophylline for chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A narrative review of theophylline: is there still a place for an old friend? - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Adding low dose theophylline to inhaled corticosteroids does not reduce COPD exacerbations [evidence.nihr.ac.uk]
A Comparative Analysis of the Mechanisms of Action: Quetiapine and Theophylline
A Note on "Quazodine": The initial request specified a comparison with "this compound." Extensive searches for a drug with this name yielded no relevant results in pharmacological literature. It is highly probable that this was a typographical error for "Quetiapine," a well-established atypical antipsychotic. This guide will proceed under the assumption that the intended comparison was between Quetiapine and Theophylline.
Introduction
Quetiapine and theophylline are pharmacologically distinct molecules developed for disparate therapeutic applications. Quetiapine is an atypical antipsychotic primarily used in the management of schizophrenia, bipolar disorder, and major depressive disorder. Theophylline, a methylxanthine, is traditionally used as a bronchodilator for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This guide provides a detailed, objective comparison of their mechanisms of action, supported by experimental data and methodologies for the benefit of researchers, scientists, and drug development professionals.
Comparative Overview of Mechanisms of Action
The fundamental difference in the therapeutic effects of quetiapine and theophylline stems from their distinct molecular targets and signaling pathways. Quetiapine's action is centered on the modulation of neurotransmitter receptors in the central nervous system, whereas theophylline's effects are primarily mediated through the inhibition of phosphodiesterase enzymes and blockade of adenosine receptors in various tissues, including airway smooth muscle.
Quetiapine: A Multi-Receptor Antagonist
Quetiapine's therapeutic efficacy, particularly in treating psychosis, is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3] The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[2] Simultaneously, its potent antagonism of 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[2][4]
Furthermore, quetiapine and its active metabolite, norquetiapine, interact with a range of other receptors, including histamine H1, adrenergic α1, and serotonin 5-HT1A receptors, which contribute to its sedative, hypotensive, and antidepressant effects, respectively.[2][3]
Theophylline: A Phosphodiesterase Inhibitor and Adenosine Receptor Antagonist
Theophylline exerts its effects through two primary mechanisms. Firstly, it acts as a non-selective inhibitor of phosphodiesterase (PDE) enzymes, particularly PDE3 and PDE4.[5][6][7] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] The accumulation of cAMP in airway smooth muscle cells results in bronchodilation.[7]
Secondly, theophylline is a non-selective antagonist of adenosine receptors (A1, A2A, and A2B).[8][9][10] By blocking adenosine-mediated bronchoconstriction, theophylline further contributes to its therapeutic effects in respiratory diseases.[8] More recent research has also highlighted the anti-inflammatory properties of theophylline, which are mediated by the activation of histone deacetylase-2 (HDAC2), leading to the suppression of inflammatory gene expression.[11][12][13]
Quantitative Data Comparison
The following tables summarize the key pharmacological parameters for quetiapine and theophylline.
Table 1: Receptor/Enzyme Affinities and Occupancy
| Parameter | Quetiapine | Theophylline | Supporting Evidence |
| Primary Targets | Dopamine D2, Serotonin 5-HT2A receptors | Phosphodiesterases (PDEs), Adenosine Receptors | [6] |
| D2 Receptor Occupancy | Low to moderate (e.g., ~30-41% at 450-750 mg/day)[4] | Not Applicable | [4][14] |
| 5-HT2A Receptor Occupancy | High (e.g., ~57-74% at 450-750 mg/day)[4][14] | Not Applicable | [4][14] |
| PDE Inhibition | Not Applicable | Non-selective, with relatively small inhibition at therapeutic levels[5] | [5] |
| Adenosine Receptor Antagonism | Not Applicable | Non-selective antagonist at A1 and A2 receptors[8][15] | [8][15] |
| HDAC Activation | Not Applicable | Activates HDAC2[11] | [11] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of quetiapine and theophylline.
References
- 1. ahajournals.org [ahajournals.org]
- 2. researchgate.net [researchgate.net]
- 3. Striatal and extra-striatal D2/D3 dopamine receptor occupancy by quetiapine in vivo | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Theophylline, adenosine receptor antagonist prevents behavioral, biochemical and neurochemical changes associated with an animal model of tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Theophylline Restores Histone Deacetylase Activity and Steroid Responses in COPD Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. D(2) and 5HT(2A) receptor occupancy of different doses of quetiapine in schizophrenia: a PET study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to Quazodine and Papaverine in Smooth Muscle Relaxation Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of quazodine and papaverine, two phosphodiesterase (PDE) inhibitors known for their smooth muscle relaxant properties. The following sections present a summary of their performance, detailed experimental protocols for assessment, and a visual representation of their mechanisms of action.
Performance Comparison: this compound vs. Papaverine
Both this compound and papaverine exert their smooth muscle relaxant effects primarily through the inhibition of phosphodiesterase enzymes, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and/or cyclic guanosine monophosphate (cGMP). This accumulation of cyclic nucleotides initiates a signaling cascade that results in the relaxation of smooth muscle tissues.
Key Findings:
-
This compound: Described as a potent phosphodiesterase inhibitor, with a smooth muscle relaxant activity similar to, but up to 18 times greater than, that of theophylline.[1][2]
-
Papaverine: A non-xanthine, non-selective phosphodiesterase inhibitor that relaxes a wide variety of smooth muscles.[3] Studies on human pregnant myometrium have shown papaverine to be a significantly more potent PDE inhibitor and smooth muscle relaxant than theophylline.[4]
Data Summary:
| Compound | Mechanism of Action | Potency (Relative to Theophylline) |
| This compound | Phosphodiesterase Inhibitor | Up to 18 times greater |
| Papaverine | Non-selective Phosphodiesterase Inhibitor | More potent |
Experimental Protocols: Isolated Organ Bath for Smooth Muscle Relaxation
The isolated organ bath is a standard in vitro technique used to assess the contractile and relaxant properties of smooth muscle tissues. The following is a detailed methodology for a typical experiment to evaluate the relaxant effects of this compound or papaverine.
1. Tissue Preparation:
-
Tissue Source: Smooth muscle tissues such as aortic rings, tracheal strips, or intestinal segments are harvested from laboratory animals (e.g., rats, guinea pigs) immediately following euthanasia.
-
Dissection: The tissue is carefully dissected in a petri dish filled with cold, oxygenated physiological salt solution (PSS), such as Krebs-Henseleit solution. Adhering connective and adipose tissues are removed. For vascular studies, the endothelium may be intentionally removed by gentle rubbing of the intimal surface to investigate endothelium-independent effects.
-
Mounting: The prepared tissue segment (e.g., a 2-3 mm aortic ring) is suspended between two L-shaped stainless steel hooks in an organ bath chamber. One hook is fixed to the bottom of the chamber, and the other is connected to a force-displacement transducer.
2. Experimental Setup:
-
Organ Bath: The organ bath chamber is filled with PSS and maintained at a constant temperature of 37°C. The PSS is continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.
-
Transducer and Data Acquisition: The force-displacement transducer measures changes in tissue tension (contraction and relaxation). The signal from the transducer is amplified and recorded using a data acquisition system.
3. Experimental Procedure:
-
Equilibration: The mounted tissue is allowed to equilibrate for 60-90 minutes under a predetermined optimal resting tension. During this period, the PSS in the organ bath is replaced every 15-20 minutes.
-
Viability Check: The viability of the tissue is assessed by inducing a contraction with a standard contracting agent, such as phenylephrine or potassium chloride (KCl).
-
Pre-contraction: After a washout period, the tissue is pre-contracted to a stable submaximal tension with an appropriate agonist (e.g., phenylephrine for aortic rings).
-
Cumulative Concentration-Response Curve: Once a stable plateau of contraction is achieved, the test compound (this compound or papaverine) is added to the organ bath in a cumulative manner, with increasing concentrations at set time intervals.
-
Data Analysis: The relaxation induced by each concentration of the test compound is measured as a percentage reversal of the pre-contracted tone. A concentration-response curve is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is calculated to determine the potency of the compound.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways involved in smooth muscle relaxation and a typical experimental workflow for an isolated organ bath assay.
Caption: Signaling pathway for this compound and Papaverine-induced smooth muscle relaxation.
Caption: Experimental workflow for an isolated organ bath smooth muscle relaxation assay.
References
- 1. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of this compound (MJ1988) on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effects of different phosphodiesterase-inhibiting drugs on human pregnant myometrium: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Quazodine and Other Quinazoline Derivatives as Phosphodiesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Quazodine and other quinazoline derivatives, focusing on their performance as phosphodiesterase (PDE) inhibitors. The information is intended to assist researchers and professionals in the field of drug development in understanding the therapeutic potential and structure-activity relationships of this class of compounds.
Executive Summary
Quinazoline derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A notable application of this scaffold is in the development of phosphodiesterase inhibitors. Phosphodiesterases are a superfamily of enzymes that regulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes can lead to various therapeutic effects, including smooth muscle relaxation, anti-inflammatory responses, and cardiovascular effects.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the available data on the phosphodiesterase inhibitory activity of this compound and a series of recently developed quinazoline derivatives. It is important to note that direct comparative studies involving this compound and these newer compounds are lacking.
| Compound | Target PDE | IC50 (µM) | Reference |
| This compound (MJ-1988) | Phosphodiesterase (non-selective) | Not Available (reported to be up to 18 times more potent than Theophylline) | [1] |
| Theophylline | Phosphodiesterase (non-selective) | ~100-1000 µM (depending on tissue and conditions) | [2] |
| Compound 4b | PDE7A | 0.114 | [3] |
| Compound 4g | PDE7A | 0.18 | [3] |
| Compound 5c | PDE7A | 0.15 | [3] |
| Compound 5f | PDE7A | 0.12 | [3] |
Note: The IC50 values for compounds 4b, 4g, 5c, and 5f are from a study targeting PDE7A and provide a benchmark for the potency of modern quinazoline-based inhibitors.
Experimental Protocols
The determination of a compound's phosphodiesterase inhibitory activity is crucial for its characterization. Below are detailed methodologies for key experiments cited in the evaluation of such compounds.
Phosphodiesterase (PDE) Inhibition Assay (Radioenzymatic Method)
This protocol outlines a common method for measuring the inhibitory activity of compounds against PDE enzymes using a radioactively labeled substrate.
1. Materials and Reagents:
-
Purified PDE enzyme (specific isoform of interest)
-
[³H]-cAMP or [³H]-cGMP (radiolabeled substrate)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM dithiothreitol)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Snake venom nuclease (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex AG1-X8)
-
Scintillation cocktail
-
Scintillation counter
2. Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the assay buffer, a specific concentration of the purified PDE enzyme, and the test compound at various concentrations. A control reaction without the inhibitor should be included.
-
Pre-incubation: Pre-incubate the reaction mixture at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the reaction by adding the radiolabeled substrate ([³H]-cAMP or [³H]-cGMP) to the reaction mixture. The final substrate concentration should be below the Km value for the enzyme to ensure sensitivity.
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by boiling the tubes for 2 minutes, followed by cooling on ice.
-
Conversion to Nucleoside: Add snake venom nuclease to the reaction mixture and incubate at 30°C for 10 minutes. The nuclease will hydrolyze the resulting 5'-AMP or 5'-GMP to the corresponding nucleoside (adenosine or guanosine).
-
Separation of Products: Apply the reaction mixture to an anion-exchange resin column. The negatively charged unreacted substrate and the hydrolyzed 5'-monophosphate will bind to the resin, while the uncharged nucleoside will pass through.
-
Quantification: Collect the eluate containing the radiolabeled nucleoside into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control reaction. Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the PDE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualization
Signaling Pathway of Phosphodiesterase Inhibition
The following diagram illustrates the general mechanism of action of phosphodiesterase inhibitors. By blocking the degradation of cAMP and cGMP, these inhibitors amplify the downstream signaling pathways mediated by these second messengers.
Caption: General signaling pathway of phosphodiesterase inhibition.
Experimental Workflow for PDE Inhibition Assay
The diagram below outlines the key steps in a typical radioenzymatic assay used to determine the phosphodiesterase inhibitory activity of a compound.
References
- 1. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Quazodine for PDE Isoenzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of phosphodiesterase (PDE) inhibitor selectivity, with a focus on Quazodine. While quantitative data on the specific isoenzyme selectivity of this compound is not extensively available in publicly accessible literature, this document summarizes the existing knowledge and offers a comparative landscape of other well-characterized PDE inhibitors. This allows for an informed perspective on the potential selectivity profile of this compound and provides standardized methodologies for its empirical evaluation.
Introduction to this compound and PDE Inhibition
This compound (MJ-1988) is a quinazoline derivative that has been identified as a phosphodiesterase (PDE) inhibitor. Its mechanism of action involves the inhibition of PDE enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various signaling pathways. Early studies demonstrated that this compound exhibits smooth muscle relaxant and bronchodilator effects, consistent with the functional outcomes of PDE inhibition. However, a detailed characterization of its inhibitory activity against the full panel of PDE isoenzyme families, which is crucial for predicting its therapeutic efficacy and side-effect profile, is not well-documented in available scientific literature.
Comparative Selectivity of Common PDE Inhibitors
To provide a framework for evaluating the potential selectivity of this compound, the following table summarizes the 50% inhibitory concentration (IC50) values for a selection of commonly studied PDE inhibitors against various PDE isoenzyme families. Lower IC50 values indicate higher potency.
| Inhibitor | PDE1 (μM) | PDE2 (μM) | PDE3 (μM) | PDE4 (μM) | PDE5 (μM) | PDE6 (μM) | PDE11 (μM) | Primary Target(s) |
| Sildenafil | 0.26 | 3.5 | 2.5 | 7.4 | 0.0037 | 0.026 | 0.13 | PDE5 |
| Tadalafil | 11 | >10 | >10 | >10 | 0.0018 | >10 | 0.025 | PDE5, PDE11 |
| Vardenafil | 0.13 | 5.9 | 12 | >10 | 0.000091 | 0.0065 | 1.8 | PDE5, PDE6 |
| Rolipram | 50 | 100 | 80 | 0.001 | >100 | >100 | >100 | PDE4 |
| Milrinone | 1.8 | 100 | 0.4 | 13 | >100 | >100 | >100 | PDE3 |
| IBMX | 13 | 32 | 49 | 12 | 7 | - | - | Non-selective |
Note: IC50 values can vary depending on the specific assay conditions, substrate concentrations, and enzyme source. The data presented here are compiled from various sources for comparative purposes.
Experimental Protocols for Determining PDE Inhibitor Selectivity
Accurate determination of a compound's selectivity profile against different PDE isoenzymes is fundamental in drug discovery. Below are detailed methodologies for key experimental assays used for this purpose.
Radiometric PDE Inhibition Assay
This is a classic and highly sensitive method for measuring PDE activity.
Principle: This assay measures the conversion of a radiolabeled cyclic nucleotide (e.g., [³H]-cAMP or [³H]-cGMP) to its corresponding 5'-monophosphate by a PDE enzyme. The resulting radiolabeled 5'-monophosphate is then separated from the unreacted cyclic nucleotide and quantified.
Methodology:
-
Enzyme Preparation: Recombinant human PDE isoenzymes are expressed and purified.
-
Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, the specific PDE isoenzyme, and the test compound (e.g., this compound) at various concentrations.
-
Initiation: The reaction is initiated by the addition of the radiolabeled substrate (e.g., [³H]-cAMP).
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C or 37°C) for a specific period during which the enzyme is in its linear reaction range.
-
Termination: The reaction is terminated by heat inactivation or the addition of a stop solution.
-
Separation: The radiolabeled 5'-monophosphate product is separated from the unreacted substrate. This is commonly achieved using anion-exchange chromatography, where the negatively charged 5'-monophosphate binds to the resin while the uncharged cyclic nucleotide does not.
-
Quantification: The amount of radioactivity in the eluted 5'-monophosphate fraction is measured using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Colorimetric/Luminescence-Based PDE Inhibition Assay (e.g., PDE-Glo™ Assay)
These assays offer a non-radioactive, high-throughput alternative to the radiometric method.
Principle: The PDE-Glo™ assay, for example, is a coupled-enzyme assay. PDE converts cAMP or cGMP to AMP or GMP. In a subsequent step, the remaining unhydrolyzed cyclic nucleotide is used by a cyclic nucleotide-dependent protein kinase to transfer the terminal phosphate from ATP to a substrate. The amount of ATP remaining is then quantified using a luciferase-based reaction, which produces light. Higher PDE activity results in less cyclic nucleotide, less ATP consumption by the kinase, and therefore higher luminescence.
Methodology:
-
Reaction Setup: In a multi-well plate, the PDE enzyme, test compound, and the cyclic nucleotide substrate are combined in a reaction buffer.
-
PDE Reaction: The plate is incubated to allow the PDE to hydrolyze the cyclic nucleotide.
-
Kinase Reaction: A solution containing a cyclic nucleotide-dependent protein kinase and its substrate is added.
-
ATP Detection: A luciferase/luciferin-containing reagent (e.g., Kinase-Glo®) is added. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the amount of unhydrolyzed cyclic nucleotide. The IC50 value is calculated from the dose-response curve of the inhibitor.
Cell-Based PDE Inhibition Assay
These assays measure the functional consequences of PDE inhibition within a cellular context.
Principle: Cells are engineered to express a biosensor that reports on intracellular levels of cAMP or cGMP. These biosensors can be based on Förster resonance energy transfer (FRET) or be reporter gene-based. Inhibition of a specific PDE isoenzyme leads to an accumulation of its corresponding cyclic nucleotide, which is detected by the biosensor.
Methodology:
-
Cell Line Preparation: A suitable cell line is transfected to express a specific PDE isoenzyme and a cyclic nucleotide biosensor.
-
Cell Plating: The cells are plated in a multi-well format.
-
Compound Treatment: The cells are treated with the test compound at various concentrations.
-
Stimulation: An agonist that stimulates the production of cAMP (e.g., forskolin) or cGMP (e.g., a nitric oxide donor) is added to the cells.
-
Signal Detection: The change in the biosensor signal (e.g., FRET ratio or reporter gene expression) is measured using a plate reader or a microscope.
-
Data Analysis: The dose-dependent increase in the biosensor signal reflects the inhibition of the PDE isoenzyme. The EC50 value (effective concentration for 50% of the maximal response) is determined.
Signaling Pathways and Experimental Workflow
To visualize the context of PDE inhibition and the process of evaluating inhibitor selectivity, the following diagrams are provided.
Caption: Cyclic AMP (cAMP) signaling pathway and the point of intervention for PDE inhibitors.
Caption: A generalized workflow for determining the selectivity profile of a PDE inhibitor.
Conclusion
While this compound has been identified as a phosphodiesterase inhibitor, a comprehensive and publicly available dataset detailing its selectivity for the various PDE isoenzymes is currently lacking. To fully understand its therapeutic potential and predict its pharmacological effects, a systematic evaluation of its IC50 values against all PDE families is necessary. The experimental protocols and comparative data provided in this guide offer a robust framework for conducting such an evaluation. For researchers in drug development, elucidating the precise selectivity profile of this compound will be a critical step in advancing its potential as a therapeutic agent.
Preclinical Model Validation for Quazodine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the preclinical validation of Quazodine, a phosphodiesterase inhibitor with pronounced cardiovascular effects. Due to the limited availability of direct comparative studies, this document presents the preclinical hemodynamic data for this compound alongside other relevant phosphodiesterase inhibitors, namely Theophylline, Amrinone, and Milrinone, within the same preclinical model where data is available. This allows for an informed, albeit indirect, comparison of their profiles.
Overview of this compound and Comparator Compounds
This compound (MJ-1988) is a 6,7-dimethoxy-4-ethylquinazoline derivative that has demonstrated significant positive inotropic and vasodilatory effects in preclinical studies. Its mechanism of action is attributed to the inhibition of phosphodiesterase (PDE), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). However, the specific PDE subtype inhibited by this compound is not definitively established in publicly available literature. For the purpose of comparison, this guide includes data on:
-
Theophylline: A non-selective phosphodiesterase inhibitor.
-
Amrinone and Milrinone: Bipyridine derivatives that are selective inhibitors of phosphodiesterase 3 (PDE3).
Data Presentation: Hemodynamic Effects in Feline Models
The following tables summarize the key quantitative hemodynamic effects observed in preclinical studies conducted in anesthetized cat models. This allows for a standardized comparison of the pharmacological effects of these compounds.
Table 1: Hemodynamic Effects of Intravenous this compound in Anesthetized Cats
| Dose of this compound | Diastolic Blood Pressure | Peripheral Vascular Resistance | Heart Rate | Cardiac Output | Myocardial Blood Flow |
| 0.25 (mg/kg)/min | ↓ | ↓ | ↑ | ↑ | ↑ (70-540%) |
| 0.5 (mg/kg)/min | ↓ | ↓ | ↑ | ↑ | ↑ (70-540%) |
| 1.0 (mg/kg)/min | ↓↓ (more marked) | ↓ | ↑ | ↑ | ↑ (70-540%) |
Data sourced from studies on cats anesthetized with sodium pentobarbitone.[1] Arrow indicators (↑, ↓) represent an increase or decrease in the parameter. Double arrows (↓↓) indicate a more pronounced effect.
Table 2: Hemodynamic Effects of Amrinone and Milrinone in Feline Cardiac Muscle Preparations
| Compound | Inotropic Potency | Effect on Contractility |
| Amrinone | Baseline | ↑ |
| Milrinone | ~5-30 times > Amrinone | ↑ |
Data sourced from in vitro studies on isolated cat papillary muscle.[2][3]
It is important to note that direct, head-to-head preclinical studies comparing the hemodynamic effects of this compound with Theophylline, Amrinone, or Milrinone in a single, controlled experiment were not identified in the available literature. Data for Theophylline's specific hemodynamic effects in feline models with quantifiable metrics suitable for a comparative table were also limited. Theophylline is known to have positive inotropic and chronotropic effects, but direct comparative values are not available.[4][5][6]
Experimental Protocols
The following is a generalized protocol for assessing the hemodynamic effects of a test compound in an anesthetized cat model, based on methodologies described in the cited literature.
Protocol: Evaluation of Cardiovascular Hemodynamics in an Anesthetized Feline Model
-
Animal Model: Adult domestic cats of either sex.
-
Anesthesia: Anesthesia is induced and maintained with an appropriate agent (e.g., sodium pentobarbitone). The animal is ventilated mechanically to maintain normal blood gas levels.
-
Catheterization:
-
A catheter is placed in a femoral vein for the intravenous infusion of the test compound (e.g., this compound) or vehicle control.
-
A catheter is inserted into a femoral artery to monitor systemic arterial blood pressure.
-
A catheter is advanced into the left ventricle to measure left ventricular pressure and its first derivative (dP/dt), an indicator of myocardial contractility.
-
A thermodilution catheter may be placed in the pulmonary artery to measure cardiac output.
-
-
Hemodynamic Measurements:
-
Baseline hemodynamic parameters are recorded, including heart rate, systolic and diastolic blood pressure, mean arterial pressure, left ventricular systolic and end-diastolic pressures, and cardiac output.
-
Peripheral vascular resistance is calculated from the mean arterial pressure and cardiac output.
-
-
Drug Administration:
-
The test compound is administered as a continuous intravenous infusion at varying doses.
-
Hemodynamic parameters are recorded continuously throughout the infusion period and for a specified time post-infusion.
-
-
Data Analysis:
-
Changes in hemodynamic parameters from baseline are calculated for each dose of the test compound.
-
Statistical analysis is performed to determine the significance of the observed effects.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for a generic phosphodiesterase inhibitor and a typical experimental workflow for preclinical hemodynamic assessment.
Caption: Proposed signaling pathway for a non-specific phosphodiesterase inhibitor like this compound.
Caption: Experimental workflow for preclinical hemodynamic assessment in a feline model.
References
- 1. Enhanced relaxation and reduced positive inotropic effects of amrinone in ventricular muscle from cats with subacute heart failure. Implications for drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inotropic effects of amrinone and milrinone on contraction and relaxation of isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the cardiotonic effects of milrinone, a new and potent cardiac bipyridine, on isolated tissues from several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline (Theo-Dur) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 5. Theophylline | VCA Animal Hospitals [vcahospitals.com]
- 6. Theophylline 101: What to Know if Your Veterinarian Prescribes Theophylline for Your Dog or Cat - Wedgewood Pharmacy [wedgewood.com]
A Comparative In Vivo Efficacy Analysis of Quazodine and Methocarbamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of Quazodine and Methocarbamol, focusing on their effects on muscle function. While both compounds have been investigated for their impact on muscle physiology, a critical distinction in their primary mechanisms of action and target muscle tissues has been identified through preclinical research. This comparison synthesizes available experimental data to highlight these differences for research and drug development professionals.
Executive Summary
Direct comparative in vivo studies evaluating the skeletal muscle relaxant efficacy of this compound and Methocarbamol are not available in the current body of scientific literature. The existing research indicates that these two compounds have fundamentally different mechanisms of action and primary sites of effect.
-
Methocarbamol is a centrally-acting skeletal muscle relaxant. Its efficacy in reducing skeletal muscle spasms is attributed to its depressive effects on the central nervous system.
-
This compound , primarily known as a phosphodiesterase inhibitor, has been shown to act on smooth muscle. While some preclinical studies have explored its effects on skeletal muscle, it does not exhibit typical muscle relaxant properties. Instead, it has been observed to enhance muscle contractions in vitro.
This guide will detail the distinct pharmacological profiles of each compound, present the available in vivo and in vitro experimental findings, and provide an overview of the methodologies used to assess their effects.
Mechanism of Action
The signaling pathways of Methocarbamol and this compound are distinct, leading to different physiological outcomes on muscle tissue.
Methocarbamol: Central Nervous System Depression
Methocarbamol's muscle relaxant effects are not exerted directly on skeletal muscle fibers. Instead, it acts on the central nervous system (CNS) to reduce polysynaptic reflex transmission in the spinal cord. This central depression leads to a decrease in nerve impulses to the muscles, resulting in muscle relaxation.
Figure 1: Proposed Signaling Pathway for Methocarbamol.
This compound: Phosphodiesterase Inhibition
This compound's primary mechanism is the inhibition of phosphodiesterase (PDE), an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE, this compound increases intracellular levels of these second messengers, leading to a variety of cellular responses, including smooth muscle relaxation. Its effects on skeletal muscle, however, appear to be different and may involve a direct action on the muscle fibers, potentially sensitizing them to contractile stimuli.
Figure 2: Proposed Signaling Pathway for this compound.
In Vivo Efficacy Data
Due to the absence of direct comparative studies, this section presents a summary of findings from separate in vivo and in vitro investigations for each compound.
Methocarbamol
The in vivo efficacy of Methocarbamol as a skeletal muscle relaxant has been evaluated in various animal models. These studies typically assess motor coordination and the ability of the drug to counteract chemically or electrically induced muscle spasms.
| Experimental Model | Animal | Dosage | Observed Effect | Citation |
| Murine Muscle Spindle Function | Mouse | Not specified | Inhibited the muscle spindle resting discharge in a dose-dependent manner. | |
| Isometric Muscle Force | Mouse | 2 mM (in vitro) | Reduced tetanic force of soleus muscles. | |
| Rota-rod Test | Mouse | Not specified | Commonly used to assess motor coordination and muscle relaxation. | |
| Chimney Test | Mouse | Not specified | Used to evaluate tranquilizing and muscle relaxant activity. | |
| Inclined-plane Test | Mouse | Not specified | Measures the ability of mice to remain on an inclined plane, indicating muscle strength and relaxation. |
This compound
Research on this compound has primarily focused on its smooth muscle relaxant properties. However, one study investigated its effects on isolated skeletal muscle preparations.
| Experimental Model | Animal | Dosage | Observed Effect | Citation |
| Isolated Hemidiaphragm | Rat | Not specified | Enhanced maximal twitches and contractural responses to acetylcholine and carbachol. | |
| Isolated Biventer Cervicis Muscle | Chick | Not specified | Enhanced maximal twitches and contractural responses to acetylcholine and carbachol. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to evaluate compounds like Methocarbamol and this compound.
Rota-rod Test for Skeletal Muscle Relaxation
This protocol is a standard method for assessing the effect of a drug on motor coordination and muscle relaxation in rodents.
Figure 3: Experimental Workflow for the Rota-rod Test.
Protocol Steps:
-
Animal Acclimatization: Rodents are acclimatized to the laboratory environment.
-
Baseline Training: Animals are trained to stay on a rotating rod at a set speed. The time until they fall off (latency) is recorded.
-
Drug Administration: The test compound (e.g., Methocarbamol) or vehicle is administered.
-
Testing: At predetermined time points after administration, the animals are placed back on the rota-rod.
-
Measurement: The latency to fall is recorded for each animal.
-
Data Analysis: The mean latency to fall for the drug-treated group is compared to the control group. A significant decrease in latency is indicative of muscle relaxation or impaired motor coordination.
Isolated Muscle Preparation for Contractility Studies
This in vitro method is used to assess the direct effect of a compound on muscle contractility.
Figure 4: Experimental Workflow for Isolated Muscle Contractility.
Protocol Steps:
-
Muscle Dissection: A specific muscle (e.g., rat hemidiaphragm) is carefully dissected from the animal.
-
Mounting: The muscle is mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated.
-
Stimulation: The muscle is stimulated with an electrical field to induce contractions.
-
Drug Addition: The test compound (e.g., this compound) is added to the organ bath at various concentrations.
-
Measurement: The force of muscle contraction is measured using a force transducer.
-
Data Analysis: The change in contractile force in the presence of the compound is compared to the baseline contractions.
Conclusion
Based on the available preclinical data, this compound and Methocarbamol are not comparable as skeletal muscle relaxants. Methocarbamol is a well-established centrally-acting skeletal muscle relaxant, and its efficacy is assessed through in vivo models of motor coordination and induced muscle spasm. In contrast, this compound's primary action is as a phosphodiesterase inhibitor with pronounced effects on smooth muscle. The limited research on its effects on skeletal muscle suggests it may enhance contractility rather than induce relaxation.
For researchers and drug development professionals, this distinction is critical. Future investigations into this compound's effects on skeletal muscle would require experimental designs that can elucidate its direct, and potentially sensitizing, actions on muscle fibers, rather than traditional muscle relaxant assays. Conversely, the evaluation of novel centrally-acting muscle relaxants would continue to rely on established in vivo models like the rota-rod and induced spasm tests, for which Methocarbamol can serve as a relevant comparator.
A Comparative Analysis of Diazepam and Quazodine: Unraveling Their Distinct Mechanisms of Muscle Relaxation
An Important Distinction: Skeletal vs. Smooth Muscle Relaxation
This guide provides a detailed comparative analysis of Diazepam and Quazodine, two compounds that both induce muscle relaxation but through fundamentally different pharmacological pathways and on different types of muscle tissue. It is critical for researchers and drug development professionals to understand that Diazepam is a centrally-acting skeletal muscle relaxant , while available scientific evidence indicates that This compound is a smooth muscle relaxant . Due to this crucial difference, a direct comparison of their efficacy on the same physiological system is not scientifically valid.
Therefore, this publication will present a parallel examination of the two drugs. The first section will detail the well-established skeletal muscle relaxant properties of Diazepam, including quantitative data from preclinical models and its mechanism of action. The second section will describe the smooth muscle relaxant effects of this compound, its distinct signaling pathway, and the experimental methods used to characterize it.
Section 1: Diazepam - A Centrally-Acting Skeletal Muscle Relaxant
Diazepam, a member of the benzodiazepine class of drugs, is widely recognized for its anxiolytic, sedative, anticonvulsant, and potent skeletal muscle relaxant properties. It is utilized in clinical settings to alleviate muscle spasms associated with a variety of conditions, including musculoskeletal injuries and upper motor neuron disorders.
Mechanism of Action
Diazepam exerts its muscle relaxant effects by modulating the activity of the gamma-aminobutyric acid type A (GABA-A) receptor in the central nervous system (CNS). GABA is the primary inhibitory neurotransmitter in the brain and spinal cord. Diazepam binds to a specific allosteric site on the GABA-A receptor, distinct from the GABA binding site itself. This binding potentiates the effect of GABA, increasing the frequency of chloride channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thereby reducing neuronal excitability. This enhanced inhibition in the spinal cord and brainstem motor pathways leads to a reduction in skeletal muscle tone and spasms.
Signaling Pathway Diagram
Caption: Mechanism of Diazepam-induced skeletal muscle relaxation.
Quantitative Performance Data
The skeletal muscle relaxant effects of Diazepam have been quantified in numerous preclinical studies. The following table summarizes representative data from these experiments.
| Experimental Model | Assessment Method | Drug/Dose | Result |
| Albino Mice[1] | Rotarod Test | Diazepam 3 mg/kg | 36.32% muscle relaxant effect |
| Albino Mice[1] | Rotarod Test | Diazepam 4 mg/kg | 75.85% muscle relaxant effect |
| Albino Mice[1] | Rotarod Test | Diazepam 5 mg/kg | 90.61% muscle relaxant effect |
| CD-1 Mice[2] | Forelimb Grip Strength | Diazepam | Dose-dependent reduction in grip strength |
| Rats[3] | Electromyography (EMG) | Diazepam 1-5 mg/kg i.p. | Antagonism of morphine-induced muscular rigidity |
| Decerebrate Cat[4] | Electromyography (EMG) | Diazepam 0.125 mg/kg i.v. | Abolished rigidity of neck muscles |
Experimental Protocols
Rotarod Test for Motor Coordination
The rotarod test is a widely used behavioral assay to evaluate the effect of drugs on motor coordination and balance in rodents, which serves as an indicator of skeletal muscle relaxation.
-
Apparatus: A rotating rod, typically with a grooved surface for grip, with adjustable speed. The apparatus is divided into lanes to test multiple animals simultaneously.
-
Procedure:
-
Training Phase: Mice are placed on the rotarod at a constant speed (e.g., 20-25 rpm). They undergo several trials to learn to stay on the rotating rod for a predetermined amount of time (e.g., 3-5 minutes). Animals that fail to meet this criterion are excluded.
-
Testing Phase: A baseline latency to fall is recorded for each trained animal. Subsequently, animals are administered Diazepam (e.g., 3, 4, or 5 mg/kg, intraperitoneally).
-
After a specific pre-treatment time (e.g., 30 minutes), the mice are placed back on the rotarod, and the time until they fall off is recorded.[5]
-
-
Data Analysis: The percentage of muscle relaxant effect is calculated by comparing the fall-off time before and after drug administration. A shorter time on the rod after drug administration indicates impaired motor coordination and muscle relaxation.[1]
Electromyography (EMG) in Models of Muscle Rigidity
EMG is used to record the electrical activity of skeletal muscles and can provide a direct measure of muscle tone and rigidity.
-
Animal Model: Anesthetized or decerebrate cats or rats are often used. Muscle rigidity can be induced, for example, by the administration of morphine in rats.[3]
-
Procedure:
-
EMG electrodes are inserted into a target muscle (e.g., gastrocnemius-soleus in the rat or neck muscles in the cat).[3][4]
-
A baseline level of tonic muscle activity (rigidity) is recorded.
-
Diazepam is administered intravenously or intraperitoneally at various doses.
-
Changes in the EMG signal (amplitude and frequency) are continuously recorded to assess the degree of muscle relaxation.
-
-
Data Analysis: A reduction in the tonic EMG activity following Diazepam administration indicates a decrease in muscle rigidity and thus a muscle relaxant effect.[3][4]
Section 2: this compound - A Smooth Muscle Relaxant
This compound (also known as MJ-1988) is a quinazoline derivative that has been shown to relax a variety of vascular and extravascular smooth muscle preparations.[6][7] Its mechanism of action is distinct from that of Diazepam and does not involve the central nervous system or GABAergic pathways.
Mechanism of Action
This compound's relaxant effect on smooth muscle is primarily attributed to the inhibition of the enzyme phosphodiesterase (PDE).[6][7] PDEs are responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in smooth muscle relaxation. By inhibiting PDE, this compound leads to an accumulation of intracellular cAMP and/or cGMP. This increase in cyclic nucleotides activates protein kinases (PKA and PKG), which in turn phosphorylate several downstream targets. This cascade of events ultimately leads to a decrease in intracellular calcium concentration and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation.
Signaling Pathway Diagram
Caption: Mechanism of this compound-induced smooth muscle relaxation.
Quantitative Performance Data
| Experimental Model | Assessment Method | Drug | Result |
| Various smooth muscle preparations[6][7] | Isolated Tissue Bath | This compound vs. Theophylline | Up to 18 times greater activity than theophylline |
Experimental Protocols
Isolated Tissue Bath for Smooth Muscle Function
The isolated tissue bath is a classic pharmacological method used to study the contractile and relaxant properties of smooth muscle tissues in an ex vivo setting.
-
Apparatus: The system consists of a temperature-controlled (37°C) organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), which is continuously aerated with a gas mixture (95% O2, 5% CO2). The tissue is mounted between a fixed hook and a force transducer, which measures isometric tension.[8][9][10][11]
-
Procedure:
-
Tissue Preparation: A segment of smooth muscle tissue (e.g., aorta, trachea, or duodenum) is carefully dissected from an animal and mounted in the organ bath.[8][9]
-
Equilibration: The tissue is allowed to equilibrate under a specific passive tension until a stable baseline is achieved.
-
Contraction: The tissue is pre-contracted with an agonist (e.g., norepinephrine, histamine, or carbachol) to induce a sustained contraction.
-
Relaxation: Once the contraction has plateaued, cumulative concentrations of this compound are added to the bath. The resulting relaxation (decrease in tension) is recorded.
-
-
Data Analysis: The relaxant effect of this compound is typically expressed as a percentage of the pre-contraction induced by the agonist. Concentration-response curves can be generated to determine the potency (EC50) of the compound.
Phosphodiesterase (PDE) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the activity of the PDE enzyme.
-
Principle: The assay measures the conversion of a cyclic nucleotide (cAMP or cGMP) to its monophosphate form by the PDE enzyme. The activity of an inhibitor like this compound is determined by its ability to prevent this conversion.
-
Procedure:
-
A purified PDE enzyme is incubated with its substrate (cAMP or cGMP) in the presence of varying concentrations of the test compound (this compound).
-
The reaction is allowed to proceed for a set period.
-
The amount of remaining substrate or the amount of product formed is quantified. This can be done using various detection methods, including fluorescence polarization, luminescence, or radioimmunoassays.
-
-
Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the inhibitor required to reduce the PDE enzyme activity by 50%. This provides a quantitative measure of the compound's inhibitory potency.
Conclusion
References
- 1. globusmedicaljournal.com [globusmedicaljournal.com]
- 2. Quantitative grip strength assessment as a means of evaluating muscle relaxation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of the muscle relaxant effect of diazepam by the specific benzodiazepine antagonist Ro 15-1788: an electromyographic study in morphine model of muscular rigidity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. ijbamr.com [ijbamr.com]
- 6. Actions of this compound (MJ1988) on smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Actions of this compound (MJ1988) on smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
Validating the Therapeutic Potential of Quetiapine in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of Quetiapine with other atypical antipsychotics, namely Olanzapine and Risperidone. The information presented is supported by experimental data to assist in the evaluation of its therapeutic potential.
Executive Summary
Quetiapine is an atypical antipsychotic that exhibits a broad receptor binding profile, contributing to its efficacy in treating not only psychosis but also mood symptoms.[1][2] Preclinical studies have consistently demonstrated its antipsychotic activity with a reduced liability for extrapyramidal side effects (EPS) compared to typical antipsychotics.[2][3] This guide delves into the preclinical data, comparing Quetiapine's receptor affinities and its effects in established animal models against those of Olanzapine and Risperidone. Furthermore, it explores the molecular signaling pathways modulated by Quetiapine, providing a deeper understanding of its mechanism of action.
Comparative Preclinical Efficacy
The therapeutic efficacy of antipsychotic drugs is often evaluated in animal models that mimic certain aspects of psychiatric disorders.
Receptor Binding Affinity
The interaction of a drug with various neurotransmitter receptors is a key determinant of its therapeutic effects and side-effect profile. The following table summarizes the in vitro binding affinities (Ki values in nM) of Quetiapine, Olanzapine, and Risperidone for key receptors implicated in the pathophysiology of schizophrenia and other psychiatric disorders. Lower Ki values indicate higher binding affinity.
| Receptor | Quetiapine (Ki, nM) | Olanzapine (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 196[4] | 21.4 - 31[5] | 1.4 - 3.13[1][6] |
| Serotonin 5-HT2A | 58[4] | 7.3[7] | 0.16[1][6] |
| Histamine H1 | 11[4] | - | 2.23[1] |
| Adrenergic α1 | - | - | 0.8[1] |
| Muscarinic M1 | 39[4] | - | - |
Experimental Protocols
Receptor Binding Assays
Objective: To determine the in vitro binding affinity of a test compound to specific neurotransmitter receptors.
Methodology:
-
Tissue Preparation: Membranes from cells expressing the target human receptor (e.g., CHO or HEK cells) are prepared.[5]
-
Binding Reaction: The cell membranes are incubated with a radiolabeled ligand known to bind specifically to the receptor of interest (e.g., [3H]-spiperone for D2 receptors).[5]
-
Competition Assay: The incubation is performed in the presence of varying concentrations of the test compound (e.g., Quetiapine, Olanzapine, or Risperidone).
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[5]
Amphetamine-Induced Hyperlocomotion in Mice
Objective: To assess the potential antipsychotic activity of a compound by measuring its ability to inhibit dopamine-agonist induced hyperactivity, a model for positive symptoms of schizophrenia.[3]
Methodology:
-
Animals: Male mice are used for this test.
-
Habituation: Mice are individually placed in open-field arenas and allowed to habituate for a specific period.
-
Drug Administration: Mice are pre-treated with the test compound (e.g., Quetiapine) or vehicle control via intraperitoneal (i.p.) or oral (p.o.) administration.
-
Amphetamine Challenge: After a set pre-treatment time, mice are administered d-amphetamine to induce hyperlocomotion.
-
Behavioral Assessment: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.
-
Data Analysis: The locomotor activity of the drug-treated groups is compared to the vehicle-treated control group to determine the inhibitory effect of the compound.
Forced Swim Test in Mice (Phencyclidine-Induced)
Objective: To evaluate the potential of a compound to ameliorate negative-like symptoms of schizophrenia, modeled by phencyclidine (PCP)-induced immobility.[3]
Methodology:
-
Animals: Male mice are used.
-
PCP Treatment: Mice are repeatedly treated with PCP (e.g., 10 mg/kg/day for 14 days) to induce a state of enhanced immobility.[3]
-
Forced Swim Test: On the test day, mice are placed in a cylinder filled with water from which they cannot escape.
-
Drug Administration: Test compounds (e.g., Quetiapine) are administered prior to the swim test.
-
Behavioral Recording: The duration of immobility (time spent floating without active swimming) is recorded over a set period.
-
Data Analysis: The immobility time of the drug-treated PCP group is compared to the vehicle-treated PCP group. A significant reduction in immobility time suggests a potential therapeutic effect on negative-like symptoms.[3]
Signaling Pathways and Mechanism of Action
Quetiapine's therapeutic effects are mediated through its interaction with multiple signaling pathways.
Quetiapine's Proposed Mechanism of Action
Caption: Quetiapine's multimodal action on various receptors.
Quetiapine's Influence on the Notch Signaling Pathway
Recent preclinical studies suggest that Quetiapine can modulate the Notch signaling pathway, which is crucial for neurodevelopment and synaptic plasticity. In a mouse model of cuprizone-induced demyelination, Quetiapine was shown to reverse the downregulation of key Notch signaling molecules like Notch1, Hes1, and Hes5, which may contribute to its neuroprotective effects.
Caption: Quetiapine's modulatory effect on the Notch signaling pathway.
Quetiapine's Interaction with the Hippo Signaling Pathway
Quetiapine has also been shown to downregulate the expression of genes within the Hippo signaling pathway in neuronal cells.[8][9] This pathway is a key regulator of cell proliferation and apoptosis, and its modulation by Quetiapine may contribute to its neurotrophic and anti-inflammatory properties.
Caption: Quetiapine's inhibitory effect on the Hippo signaling pathway.
Conclusion
The preclinical data for Quetiapine demonstrates a pharmacological profile consistent with an effective atypical antipsychotic with a reduced risk of extrapyramidal symptoms. Its broad receptor antagonism, particularly at dopamine D2 and serotonin 5-HT2A receptors, underpins its primary antipsychotic action. Furthermore, its modulation of neurodevelopmental and inflammatory signaling pathways, such as Notch and Hippo, suggests additional neuroprotective and mood-stabilizing properties that warrant further investigation. Compared to Olanzapine and Risperidone, Quetiapine exhibits a distinct receptor affinity profile which may translate to differences in clinical efficacy and side-effect profiles. This guide provides a foundational preclinical comparison to aid in the strategic development and positioning of Quetiapine and related compounds.
References
- 1. Biochemical profile of risperidone, a new antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. Atypical antipsychotic effects of quetiapine fumarate in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transcriptional Modulation of the Hippo Signaling Pathway by Drugs Used to Treat Bipolar Disorder and Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Quazodine: A Guide for Laboratory Professionals
It is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for detailed and definitive guidance on the disposal of Quazodine. In the absence of a specific SDS, the following procedures for handling similar chemical compounds should be considered, always prioritizing safety and compliance with local, state, and federal regulations.
General Precautions and Data Overview
When handling any chemical, including this compound, certain precautions are essential. The following table summarizes key information, drawing from data on analogous compounds and general laboratory safety principles.
| Parameter | Value/Information | Source/Note |
| Chemical Name | This compound | [1] |
| CAS Number | 4015-32-1 | [1][2] |
| Molecular Formula | C12H14N2O2 | [1] |
| Molecular Weight | 218.256 g/mol | [1] |
| Boiling Point | 341.3ºC at 760 mmHg | [1] |
| Flash Point | 124.8ºC | [1] |
| Potential Hazards | Causes eye irritation. May damage an unborn child and may cause harm to breastfed babies. Toxic to aquatic life with long-lasting effects. | Based on data for a structurally related compound.[3] |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat. | Standard laboratory practice. |
Step-by-Step Disposal Protocol
In the absence of specific instructions for this compound, a conservative approach aligned with general pharmaceutical disposal guidelines is recommended. The primary goal is to prevent environmental contamination and accidental exposure.
1. Prioritize Official Take-Back Programs: The most secure and environmentally sound method for disposing of unwanted or expired chemicals is through a designated drug take-back program.[4][5][6] These programs are often operated by law enforcement agencies or pharmacies and ensure that the chemical is disposed of by trained professionals.[4][5]
2. Consult the Safety Data Sheet (SDS): If a take-back program is not an option, the SDS is the next critical resource. It will provide specific instructions on disposal, including whether the compound can be neutralized or if it requires a specialized waste stream.
3. In-Lab Neutralization (Only if specified in SDS): Some chemical waste can be neutralized to a less hazardous form before disposal. This should only be attempted by trained personnel, strictly following protocols outlined in the SDS or other verified chemical safety literature.
4. Disposal as a Last Resort (Follow with Extreme Caution): If no other options are available, and if not prohibited by the SDS or local regulations, disposal in the trash may be permissible with the following precautions to deter accidental ingestion or environmental release:
-
Do Not Crush Pills or Capsules: This can lead to airborne powder and increased risk of exposure.[4][6]
-
Mix with an Undesirable Substance: Combine the this compound with a substance like used coffee grounds, dirt, or cat litter.[4][5][6][7][8] This makes the mixture unappealing to children and animals.
-
Seal the Mixture: Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[4][5][7][8]
-
Dispose of in Household Trash: Place the sealed container in the trash.[5][7]
-
Remove Personal Information: Before recycling or discarding the original container, ensure all personal or sensitive information is removed or blacked out.[4][7]
Important Note: Never flush chemicals like this compound down the toilet or drain unless specifically instructed to do so by the manufacturer's guidelines or a pharmacist.[5][8] Flushed pharmaceuticals can contaminate water supplies and harm aquatic life.[8][9][10]
Environmental Considerations
The improper disposal of pharmaceuticals poses a significant threat to the environment. Many drugs are not effectively removed by wastewater treatment plants and can persist in rivers, lakes, and even drinking water.[9][10] These compounds can have ecotoxicological effects on wildlife.[9][10] Some psychiatric drugs, which may have similar modes of action to this compound, have been shown to bioaccumulate in the food chain.[10][11][12] Therefore, adhering to proper disposal protocols is essential for environmental stewardship.
Experimental Workflow and Disposal Logic
To aid in decision-making for chemical disposal in a laboratory setting, the following workflow provides a logical progression of steps to ensure safety and compliance.
Caption: General workflow for the safe disposal of laboratory chemicals.
By adhering to these guidelines and prioritizing a culture of safety, laboratory professionals can effectively manage chemical waste, protecting both themselves and the environment.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C12H14N2O2 | CID 19918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 5. Medicine: Proper Disposal [nationwidechildrens.org]
- 6. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 8. pacecares.primetherapeutics.com [pacecares.primetherapeutics.com]
- 9. Environmental pollution with psychiatric drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Environmental pollution with psychiatric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjgnet.com [wjgnet.com]
- 12. Antipsychotics as environmental pollutants: An underrated threat? - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Quazodine
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Information
Quazodine, with the chemical formula C₁₂H₁₄N₂O₂, is a solid powder.[1] While specific toxicological data for this compound is limited, related quinazoline compounds are known to cause skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, it is prudent to handle this compound with a high degree of caution.
Assumed Hazards:
-
Harmful if swallowed
-
Causes skin irritation
-
Causes serious eye irritation
-
May cause respiratory irritation
-
Potentially toxic to aquatic life
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure during the handling of this compound. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Required PPE |
| Weighing and Aliquoting | Chemical splash goggles, Lab coat, Nitrile gloves (double-gloving recommended), N95 or higher-rated respirator |
| Solution Preparation | Chemical splash goggles, Face shield (if splashing is likely), Lab coat, Nitrile gloves (double-gloving recommended) |
| In-vitro/In-vivo Dosing | Chemical splash goggles, Lab coat, Nitrile gloves (double-gloving recommended) |
| Waste Disposal | Chemical splash goggles, Lab coat, Heavy-duty nitrile or neoprene gloves |
Operational Plan for Handling this compound
A systematic approach to handling this compound, from receipt to disposal, is essential for maintaining a safe laboratory environment.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be clearly labeled with the compound's identity and associated hazards.
Preparation and Handling
-
All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.
-
Use dedicated spatulas and weighing boats for this compound.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
For solid spills, gently cover with an absorbent material to avoid generating dust, and then carefully sweep into a designated waste container.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Clean the spill area with a suitable decontaminating solution.
Disposal Plan
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof container.
-
Disposal: Dispose of all this compound waste through an approved hazardous waste disposal facility, in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.
Quantitative Data
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₄N₂O₂ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Solid powder | |
| CAS Number | 4015-32-1 | [1] |
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
